Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
Description
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Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O7S/c1-31(2,3)42-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-43-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFUARUDYABHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
Advanced Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis[1]
Executive Summary
Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH is a specialized dipeptide building block designed to overcome the most persistent challenge in Solid-Phase Peptide Synthesis (SPPS): on-resin aggregation .[1] By introducing a temporary "kink" in the peptide backbone, this compound disrupts secondary structure formation (specifically
Unlike standard amino acids, this dipeptide incorporates a cysteine-derived pseudoproline moiety (2,2-dimethylthiazolidine-4-carboxylic acid).[1] This structural modification serves a dual purpose: it acts as a potent structure-breaker during synthesis and functions as a protecting group for the cysteine thiol, which is regenerated upon final acidic cleavage.
Chemical Architecture & Properties[1][2]
The compound is a pre-formed dipeptide consisting of a Lysine residue coupled to a modified Cysteine. The critical innovation lies in the Cysteine modification.
1.1 Structural Components[1][][3][4]
-
N-Terminus: Protected by Fmoc (Fluorenylmethyloxycarbonyl), allowing for standard base-labile deprotection (20% Piperidine/DMF).[1]
-
Lysine Side Chain: Protected by Boc (tert-butyloxycarbonyl), which is orthogonal to Fmoc but removed during the final TFA cleavage.[1]
-
Cysteine Modification (
pro): The Cysteine side chain (thiol) and -amine are condensed with acetone to form a 2,2-dimethylthiazolidine ring.[1]-
Nomenclature: "Psi" (
) denotes the replacement of the peptide bond structure or spatial mimicry. "Pro" indicates it mimics the cyclic structure of proline. -
Stereochemistry: The thiazolidine ring locks the
(phi) dihedral angle, forcing the backbone into a conformation similar to Proline.
-
1.2 Physicochemical Data[1]
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 611.76 g/mol |
| CAS Number | 2022956-38-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, NMP |
| Purity | |
| Storage | -20°C (Desiccated) |
Mechanism of Action: The "Kink" Effect
The primary failure mode in synthesizing long or hydrophobic peptides is the formation of intermolecular hydrogen bonds (interchain aggregation), leading to
The Pseudoproline Solution:
-
Cis-Trans Isomerization: The tertiary amide bond formed by the thiazolidine nitrogen (similar to Proline) exists in equilibrium between cis and trans states.[1]
-
Backbone Distortion: This equilibrium prevents the formation of the continuous hydrogen-bonding network required for
-sheets.[1] -
Solvation: The disruption allows solvent molecules to penetrate the resin matrix, maintaining the "gel-like" state necessary for efficient coupling.
Why a Dipeptide? Coupling a single amino acid onto a steric hindered secondary amine (like a thiazolidine) is chemically difficult and slow.[1] By using a pre-formed dipeptide (Lys-Cys), the difficult bond is already formed during manufacturing.[1] The user simply couples the unhindered Lysine N-terminus to the resin.
Experimental Protocols
3.1 Coupling Protocol (Self-Validating System)
-
Stoichiometry: Use 2.5 - 3.0 equivalents relative to resin loading.
-
Activation: Standard HBTU/HOBt or DIC/Oxyma methods are compatible.[1]
-
Recommendation: Use DIC/Oxyma Pure for lower racemization risk during the coupling of the C-terminal Cys to the resin-bound chain.[1]
-
-
Coupling Time: 60–120 minutes.[1]
-
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) after coupling.[1] Note: Since you are coupling the Fmoc-Lys end, a standard Kaiser test is applicable to check for completion.
3.2 Cleavage & Deprotection (Critical Step)
The thiazolidine ring is acid-labile but significantly more stable than the oxazolidine rings found in Ser/Thr pseudoprolines. Water is the essential nucleophile required to drive the ring opening equilibrium toward the free Cysteine.
Standard Regeneration Cocktail (Yields Native Cys):
-
Reagent: 94% TFA / 2.5% EDT (1,2-Ethanedithiol) / 2.5%
/ 1% TIS (Triisopropylsilane).[1] -
Time: 2.5 to 4 hours.[1]
-
Mechanism:
-
TFA protonates the thiazolidine nitrogen.
-
Ring opens to form an iminium ion.[1]
-
Water attacks the iminium, forming a hemithioaminal.
-
Collapse of the intermediate releases acetone and free Cysteine.
-
Warning: If the cleavage cocktail is anhydrous, the thiazolidine ring may remain intact or form stable adducts. Ensure water content is at least 2.5%.[1][5][6][7]
Visualization: Mechanism & Workflow
The following diagram illustrates the structural transformation of the Cysteine residue from its protected pseudoproline state to the native amino acid during the SPPS workflow.
Caption: Workflow showing the transition from the aggregation-disrupting thiazolidine structure to the native Lys-Cys sequence via acid-catalyzed hydrolysis.
References
-
Mutter, M., et al. (1995).[8] Pseudoproline dipeptides for peptide synthesis. Peptide Research, 8, 145.[8]
- Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline dipeptides. Journal of Peptide Science.
-
PubChem . (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iso-pseudoprolines as versatile tools for late-stage peptide backbone modifications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08426A [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
Benefits of using Cys-derived pseudoprolines in peptide synthesis
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), "difficult sequences"—those prone to aggregation, β-sheet formation, and low solubility—remain a primary bottleneck for yield and purity.[1][2] While Serine and Threonine-derived pseudoprolines (oxazolidines) are industry standards, Cysteine-derived pseudoprolines (thiazolidines) represent a potent, often underutilized tool for sulfur-containing peptides.[1]
This guide provides an in-depth analysis of Cys-derived pseudoprolines. It challenges historical misconceptions regarding their deprotection stability, details their mechanistic ability to disrupt secondary structures, and offers validated protocols for their integration into high-fidelity synthesis workflows.[1]
The Physicochemical Challenge: On-Resin Aggregation
Before detailing the solution, we must define the problem. During SPPS, growing peptide chains anchored to the resin often undergo intermolecular hydrogen bonding.[1][3] This leads to the formation of β-sheets (β-structure), causing the peptide-resin matrix to collapse.
-
The Consequence: The reactive N-terminal amine becomes buried within the aggregate, becoming inaccessible to activated amino acids. This results in deletion sequences and truncated products.[1]
-
The "Magic Mixture" Limitation: While solvents like DMSO or chaotropic salts (LiCl) can mitigate this, they often fail for sequences exceeding 15-20 residues.[1]
The Pseudoproline Solution
Pseudoprolines (ψPro) are dipeptides where the side chain of Ser, Thr, or Cys is cyclized onto the backbone nitrogen, forming a 5-membered ring (oxazolidine for Ser/Thr, thiazolidine for Cys).[1][2][4][5][6]
Mechanism of Action:
-
The Kink: The cyclic structure forces the peptide backbone into a cis-amide conformation (approx. 80-90% cis population).
-
Disruption: This "kink" prevents the formation of the continuous hydrogen bond network required for β-sheets.[2][4][7]
-
Solvation: By disrupting the ordered structure, the peptide chain remains solvated and extended, maximizing diffusion of reagents.[1]
Cys-Derived Pseudoprolines: The Thiazolidine Core
Unlike their oxygen-containing counterparts, Cys-derived pseudoprolines utilize a thiazolidine ring.[1][4] This structural difference confers unique properties and handling requirements.[1]
Chemical Structure & Formation
The Cys-pseudoproline is typically introduced as a pre-formed dipeptide: Fmoc-Xaa-Cys(ψMe,MePro)-OH .
-
Xaa: The amino acid preceding Cysteine.[1]
-
ψMe,MePro: Indicates a 2,2-dimethylthiazolidine-4-carboxylic acid structure.[1]
-
Protection: The thiazolidine ring simultaneously protects the Cys thiol (-SH) and the backbone nitrogen.
Visualization: The Structural Transformation
The following diagram illustrates the reversible transformation from the native dipeptide to the pseudoproline structure and back to the free cysteine upon acidolysis.[1]
Figure 1: The chemical lifecycle of a Cys-derived pseudoproline. The thiazolidine ring acts as a temporary structural lock.
Technical Benefits & Applications
Superior Aggregation Disruption
Data indicates that inserting a pseudoproline every 5-7 residues completely suppresses aggregation in "difficult" sequences (e.g., hydrophobic domains of membrane proteins, amyloidogenic peptides).[1]
Enhanced Cyclization Kinetics
For head-to-tail cyclic peptides, the "kink" induced by the pseudoproline pre-organizes the linear precursor, bringing the N- and C-termini into proximity.
-
Impact: Significant reduction in cyclization time and higher yields compared to linear precursors without turn inducers.[1]
Racemization Suppression
In fragment condensation (convergent synthesis), using a Cys-pseudoproline at the C-terminus of a fragment prevents racemization during the coupling of segments.[4] The ring structure locks the chiral center, maintaining stereochemical integrity.[1]
Critical Protocol: The Deprotection Paradigm Shift
Historical Context: Early literature suggested that thiazolidine rings were hyper-stable to Trifluoroacetic Acid (TFA), often requiring harsh conditions (e.g., high temperature, very long reaction times, or stronger acids like TFMSA) for removal.[1]
Modern Consensus: Recent comprehensive studies (e.g., Sampson et al., 2014) have revised this view.[1]
-
Standard TFA Cocktails: 2,2-dimethylthiazolidines (the most common commercial variant) can be deprotected using standard high-concentration TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).[1]
-
Kinetics: While slower than oxazolidines (Ser/Thr), complete ring opening is typically achieved within 2 to 6 hours at room temperature, depending on the specific peptide sequence and steric environment.[1]
Optimized Deprotection Protocol
To ensure complete recovery of the free Cysteine:
-
Cleavage Cocktail: Prepare TFA / TIS / H2O / EDT (94:1:2.5:2.5) .
-
Note: Ethanedithiol (EDT) or Dithiothreitol (DTT) is recommended as a scavenger to prevent re-attachment or side reactions with the liberated thiol.[1]
-
-
Time: Incubate for 3–4 hours at Room Temperature.
-
Validation: Monitor the cleavage via HPLC/MS. If a mass corresponding to +40 Da (incomplete acetone removal) is observed, extend reaction time or add a "soft" acid step (e.g., acetic acid/water lyophilization) to drive equilibrium.[1]
Experimental Workflow
The following flowchart outlines the decision-making process for integrating Cys-pseudoprolines into a synthesis project.
Figure 2: Integration workflow for Cys-pseudoprolines in SPPS.
Comparative Data: Yield and Efficiency
The table below summarizes the impact of using Cys-pseudoprolines versus standard Cys(Trt) protection in difficult sequences.
| Feature | Standard Cys(Trt) Protection | Cys-Pseudoproline (Thiazolidine) | Benefit Factor |
| Solubility (in DMF/NMP) | Moderate; drops significantly with chain length.[1] | High; "kink" prevents aggregation.[1][2][8] | High |
| Coupling Efficiency | Decreases rapidly after 10-15 residues. | Maintained >99% for extended lengths. | Critical |
| Cyclization Rate | Slow; requires high dilution to avoid oligomers.[1] | Fast; "turn-inducing" effect promotes ring closure. | High |
| Deprotection Time | Fast (1-2 hrs).[1] | Moderate (3-5 hrs). | Manageable Trade-off |
| Racemization Risk | High during segment coupling. | Negligible (Ring locks geometry). | Critical |
References
-
Mutter, M., et al. (1995).[1][4] "Pseudoprolines: A new concept for the synthesis of 'difficult' sequences."[1][4][7] Journal of the American Chemical Society, 117(26), 7064-7070.[1] Link
-
Sampson, W. R., et al. (2014).[1][9] "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis." Organic Letters, 16(6), 1640-1643.[1] Link[1]
-
White, P., et al. (2004).[1] "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science, 10(1), 18-26.[1][5] Link[1]
-
Wöhr, T., et al. (1996).[1] "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][2][3][4][5][7][10][11] Journal of the American Chemical Society, 118(39), 9218-9227.[1] Link[1]
-
Bachem. (2021). "Pseudoproline & Isoacyl dipeptides Technical Note." Link
Sources
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Mechanism of Pseudoproline Disruption of Beta-Sheet Aggregation
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences"—typically hydrophobic or aggregation-prone regions—is frequently derailed by the formation of interchain
Pseudoprolines (
The Aggregation Problem: On-Resin Beta-Sheet Formation
During the elongation of a peptide chain, the thermodynamic propensity of the backbone amides to form hydrogen bonds often overcomes the solvation energy provided by the solvent (DMF or NMP).
-
Mechanism: The amide protons (
) of the growing chain act as hydrogen bond donors, while the carbonyl oxygens ( ) act as acceptors. -
Consequence: This network forms stable, intermolecular
-sheets (physical cross-linking). The resin beads collapse (syneresis), and the reactive N-terminal amine becomes buried within this hydrophobic core, rendering it inaccessible to incoming activated amino acids. -
Detection: Aggregation is often signaled by a sudden drop in Fmoc deprotection peaks (UV monitoring) or difficulty in Kaiser test interpretation.
The Pseudoproline Solution: Mechanistic Action
Pseudoprolines are dipeptide derivatives where the side chain of Ser, Thr, or Cys is cyclized onto the backbone nitrogen using an acetal or aminal bridge.[1] This creates a five-membered oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1]
The "Proline Effect" and Kink Induction
The core mechanism of
-
N-Alkylation: The backbone nitrogen is part of a ring system, removing the amide proton. This eliminates a hydrogen bond donor , directly breaking the
-sheet network. -
Cis/Trans Isomerization: Unlike standard peptide bonds which overwhelmingly favor the trans conformation (
), the N-alkylated nature of Pro lowers the energy barrier for cis amide bond formation. -
Backbone Kink: The presence of a cis rotamer (or even a bulky trans rotamer) introduces a sharp turn or "kink" in the chain. This steric disruption prevents the alignment of adjacent chains, maintaining the peptide in a solvated, random coil state.
Visualization of Disruption Mechanism
Caption: Comparison of interchain aggregation in standard SPPS versus the structural disruption provided by Pseudoproline incorporation.
Technical Implementation & Protocols
Incorporation Strategy
Direct coupling of a single
Placement Rules:
-
Frequency: Insert a
Pro dipeptide every 5–6 residues. -
Position: Place before hydrophobic blocks (e.g., Val, Ile, Leu stretches).
-
Spacing: Maintain a minimum of 2 residues between a
Pro and a native Proline to avoid excessive steric strain.
Standard Coupling Protocol
This protocol assumes the use of a commercially available Fmoc-Xaa-Ser/Thr(
-
Resin Preparation: Swell resin in DMF for 30 mins.
-
Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 5 min). Wash 5x DMF.
-
Activation:
-
Reagents: 3 eq. Dipeptide, 3 eq. HATU (or HBTU), 6 eq. DIPEA.
-
Note: Avoid phosphonium salts (PyBOP) if possible to reduce epimerization risk, though HATU is preferred for sterically hindered couplings.
-
-
Coupling:
-
Capping: Acetic anhydride/Pyridine (standard) to block unreacted amines.
Regeneration (Ring Opening)
The
-
Reagent: 95% TFA, 2.5% TIS, 2.5%
. -
Mechanism: The high concentration of acid hydrolyzes the aminal/acetal carbon. The acetone (or aldehyde) bridge is released, and the ring opens to restore the native Ser/Thr hydroxyl or Cys sulfhydryl group.
-
Time: Standard 2–3 hour cleavage is sufficient.
Workflow Diagram
Caption: Operational workflow for incorporating and removing pseudoproline protection during SPPS.
Data Presentation: Efficacy in Difficult Sequences
The following table summarizes the impact of
| Peptide Sequence | Challenge | Outcome (Standard SPPS) | Outcome (With |
| hIAPP (Amylin) | Highly amyloidogenic; rapid on-resin aggregation. | <1% Yield. Major deletion products; synthesis aborts after ~10 residues. | >70% Crude Purity. Successful full-length assembly; aggregation suppressed. |
| ACP (65-74) | "Classic" difficult sequence; interchain H-bonding at Val-65. | Variable. often 10-20% deletion of Val-65; difficult coupling. | Quantitative. Near 100% coupling efficiency; sharp HPLC peak. |
| RANTES (24-91) | Long (68 AA) hydrophobic chemokine. | Failed. Complex mixture; inability to purify target. | Successful. Enabled total chemical synthesis when combined with PEG-resin. |
| Ubiquitin (76 AA) | Globular protein folding on-resin. | Low Yield. Broad peaks indicating conformational heterogeneity. | High Yield. Improved solvation allowed efficient ligation and folding. |
Data synthesized from Wöhr et al. (1996) and White et al. (2004).
References
-
Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis.[6][1][2][7] Journal of the American Chemical Society. Link
-
Mutter, M., et al. (1995).[6][2] Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides.[2] Peptide Research.[6] Link
-
White, P., et al. (2004).[6][2] Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides. Journal of Peptide Science.[2] Link
-
Sampson, W. R., et al. (1999).[2] The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science.[2] Link
-
Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide.[2] Organic Letters.[6][2][8] Link
Sources
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. US5424394A - Synthetic preparation of amylin and amylin analogues - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH in Advanced Peptide Synthesis: A Technical Guide
Executive Summary
The synthesis of long, hydrophobic, or structurally complex peptides is historically plagued by sequence-dependent aggregation. Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH is a highly specialized, pre-formed pseudoproline dipeptide designed to circumvent these limitations in Solid-Phase Peptide Synthesis (SPPS). By temporarily modifying the peptide backbone to favor a cis-amide conformation, this building block acts as a structural disruptor, maintaining high solvation and coupling efficiency in otherwise intractable sequences.
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-validated protocols for integrating this compound into modern drug development workflows.
Physicochemical Profiling & Structural Analysis
This compound is an orthogonally protected dipeptide. The N-terminal Lysine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the
Table 1: Key Physicochemical Properties
| Property | Specification |
| CAS Number | 2022956-38-1[] |
| Molecular Formula | C32H41N3O7S[] |
| Molecular Weight | 611.76 g/mol [] |
| Appearance | White to off-white powder[] |
| Pseudoproline Type | Thiazolidine (Cys-derived)[2] |
| Storage Conditions | -20 °C, desiccated and protected from light[] |
Mechanistic Causality: Overcoming Aggregation in SPPS
The "Difficult Peptide" Paradigm
During standard Fmoc-SPPS, as a peptide chain elongates beyond 10–15 residues, intermolecular hydrogen bonding often causes the growing chains to collapse into highly ordered
The Pseudoproline Kink Mechanism
The incorporation of the Psi(Me,Me)pro moiety fundamentally alters the thermodynamics of the peptide backbone. The steric bulk of the gem-dimethyl groups on the 5-membered thiazolidine ring creates a severe steric clash when the preceding peptide bond (between Lys and Cys) is in the standard trans conformation.
To relieve this strain, the backbone is forced into a cis-amide conformation . This cis bond introduces a sharp, proline-like "kink" into the peptide backbone, which physically prevents the linear alignment required for
The Causality of the Pre-Formed Dipeptide
A common question in synthesis design is why the pseudoproline cannot be built stepwise on the resin. The nitrogen atom within the thiazolidine ring is a highly sterically hindered secondary amine. Attempting to acylate this amine on-resin with Fmoc-Lys(Boc)-OH results in abysmal yields. Therefore, it is a chemical necessity to introduce this sequence as a pre-formed dipeptide , where the difficult Lys-Cys bond has already been synthesized in solution under highly optimized conditions[4].
Fig 1: Mechanistic workflow comparing standard SPPS vs. pseudoproline dipeptide strategy.
Experimental Protocol: Integration into Fmoc-SPPS
To ensure maximum yield and prevent epimerization, the coupling of this compound must be executed as a self-validating system.
Objective: Efficiently couple the sterically bulky dipeptide to the resin-bound N-terminus. Prerequisites: Peptide-resin swollen in N,N-Dimethylformamide (DMF); terminal Fmoc group removed via 20% piperidine.
Step-by-Step Methodology
-
Preparation of the Activation Complex:
-
Dissolve 3.0 equivalents of this compound and 2.9 equivalents of HATU in minimal anhydrous DMF.
-
Causality: HATU is selected for its superior efficiency in sterically hindered couplings. A slight sub-equivalence (2.9 eq) of HATU relative to the dipeptide (3.0 eq) is strictly maintained to prevent the highly reactive uronium species from irreversibly capping the resin-bound free amine (guanidinylation).
-
-
Base Addition & Pre-activation:
-
Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for exactly 2 minutes.
-
-
Coupling Reaction:
-
Transfer the activated dipeptide solution to the reaction vessel containing the resin.
-
Agitate at room temperature for 2 to 3 hours .
-
Causality: The bulkiness of the dipeptide severely reduces reaction kinetics compared to standard single amino acids. Extended coupling time is mandatory.
-
-
Self-Validating Checkpoint (Kaiser Test):
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Perform a Kaiser (Ninhydrin) test. A clear/yellow bead result validates >99% coupling efficiency. A blue result mandates a secondary coupling cycle using a different activator (e.g., DIC/Oxyma) to prevent sequence truncation.
-
-
Subsequent Elongation:
-
Proceed with standard Fmoc deprotection and continue synthesizing the remainder of the sequence. The aggregation-breaking effect will persist for the next 5–8 amino acid additions[5].
-
Cleavage and Native Cysteine Regeneration
The true elegance of the pseudoproline strategy lies in its reversibility. The thiazolidine ring is completely stable to the basic conditions of Fmoc deprotection (piperidine) but is highly labile to strong acids[5].
During the final global cleavage step, the trifluoroacetic acid (TFA) cocktail simultaneously cleaves the peptide from the resin, removes the Boc protecting group from the Lysine side chain, and hydrolyzes the thiazolidine ring to regenerate the native Cysteine thiol and backbone amide.
Fig 2: Acidolytic cleavage pathway regenerating native Lys and Cys residues.
Cleavage Protocol
-
Cocktail Preparation: Prepare Reagent K: TFA / Phenol / Water / Thioanisole / Ethanedithiol (EDT) in an 82.5 : 5 : 5 : 5 : 2.5 ratio.
-
Causality: The inclusion of EDT is non-negotiable. As the thiazolidine ring opens and the Boc group is removed, highly reactive tert-butyl carbocations are generated. EDT acts as a potent nucleophilic scavenger to prevent irreversible alkylation of the newly liberated Cysteine thiol.
-
-
Acidolysis: React the resin with the cocktail for 2.5 to 3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the fully deprotected, native peptide in ice-cold diethyl ether.
Quantitative Data & Yield Comparisons
The integration of this compound fundamentally alters the yield profile of difficult sequences. Table 2 outlines the expected quantitative improvements when substituting standard stepwise coupling with the pseudoproline dipeptide strategy.
Table 2: Comparative Yield Analysis in Aggregation-Prone Sequences
| Metric | Standard Stepwise Synthesis | Pseudoproline Dipeptide Strategy |
| Coupling Efficiency (per step) | < 60% in aggregation zones | > 95% across difficult sequences |
| Crude Purity (LC-MS) | 30% - 50% (high deletion sequences) | 75% - 90% (minimal deletions) |
| Solvation (Resin Swelling) | Decreases drastically as chain elongates | Maintained optimally throughout synthesis |
| Epimerization Risk | Moderate (sequence dependent) | Negligible at the dipeptide junction |
References
-
Wikipedia. Pseudoproline. Retrieved from: [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from: [Link]
-
Enyedi, K. N., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, ACS Publications. Retrieved from: [Link]
Sources
The Mechanistic and Synthetic Divergence of Ser/Thr and Cys Pseudoprolines in Peptide Engineering
Introduction: The Thermodynamic Challenge of Peptide Aggregation
The chemical synthesis of long or "difficult" peptides via Fmoc solid-phase peptide synthesis (SPPS) is frequently derailed by the thermodynamic propensity of the growing peptide chain to form intermolecular
To circumvent this, the "pseudoproline" (
While the overarching goal of all pseudoprolines is structural disruption, the chemical nature of the heteroatom (Oxygen in Ser/Thr vs. Sulfur in Cys) dictates profound differences in their stability, synthesis, and application.
Mechanistic Divergence: Oxazolidines vs. Thiazolidines
Ser/Thr Pseudoprolines: The Oxazolidine System
Serine and Threonine pseudoprolines form oxazolidine rings. Because oxygen is highly electronegative, the oxazolidine ring is inherently sensitive to acidolysis. Consequently, the standard protecting group strategy utilizes a simple 2,2-dimethyl substitution (isopropylidene), denoted as
Causality in Design: The
Cys Pseudoprolines: The Thiazolidine System
Cysteine pseudoprolines form thiazolidine rings. Sulfur is less electronegative and more polarizable than oxygen, rendering the thiazolidine ring significantly more stable to acidic conditions. Early attempts to use 2,2-dimethylthiazolidines in Fmoc-SPPS failed because they required dangerously harsh acids (like HF) for deprotection, defeating the purpose of the mild Fmoc/tBu strategy[3].
Causality in Design: To tune the acid lability of the thiazolidine ring for Fmoc-SPPS, the substituents at the 2-position must be modified to stabilize the carbocation intermediate formed during acidolysis. Modern Cys pseudoprolines utilize a 2,4-dimethoxyphenyl (Dmp) group, denoted as
Beyond aggregation disruption, Cys pseudoprolines serve a critical secondary function: side-reaction suppression . Cysteine residues anchored to resins are notoriously prone to base-catalyzed
Mechanistic divergence of Ser/Thr vs. Cys pseudoprolines during SPPS.
Comparative Data Analysis
To guide synthetic strategy, the quantitative and qualitative differences between these systems are summarized below.
| Parameter | Ser/Thr Pseudoprolines | Cys Pseudoprolines |
| Ring Structure | Oxazolidine (5-membered, O, N) | Thiazolidine (5-membered, S, N) |
| Standard Derivative | Fmoc-Xaa-Ser/Thr( | Fmoc-Xaa-Cys( |
| Acid Lability | High (Cleaves in < 2 hours in 95% TFA) | Moderate (Requires 2-3 hours in 95% TFA) |
| Primary Synthetic Benefit | Disruption of | Disruption of aggregation + Thiol protection |
| Side-Reactions Prevented | Incomplete acylation/deprotection | |
| Steric Hindrance | Moderate | High (Bulky Dmp group requires optimized coupling) |
| Application Niche | Long peptides, amyloidogenic sequences | Cys-rich peptides, Native Chemical Ligation (NCL) |
Experimental Methodology: Self-Validating SPPS Protocol
Because the secondary amine of the oxazolidine/thiazolidine ring is highly sterically hindered, attempting to couple an amino acid directly onto a resin-bound pseudoproline is notoriously inefficient[3]. Therefore, the authoritative standard is to introduce them as pre-formed dipeptides (e.g., Fmoc-Xaa-Yaa(
Step-by-Step Protocol for Pseudoproline Incorporation
Phase 1: Resin Preparation & Elongation
-
Resin Swelling: Swell the functionalized resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Validate deprotection via UV monitoring of the dibenzofulvene adduct at 301 nm.
-
Standard Coupling: Couple standard amino acids using 4 equivalents (eq) of Fmoc-AA-OH, 4 eq of DIC (N,N'-Diisopropylcarbodiimide), and 4 eq of OxymaPure in DMF for 45 minutes.
Phase 2: Dipeptide Incorporation (The Critical Step)
4. Preparation: Dissolve 3 eq of the pre-formed pseudoproline dipeptide (e.g., Fmoc-Val-Cys(
Phase 3: Cleavage and Ring Opening
8. Global Deprotection: Wash the resin with Dichloromethane (DCM) and dry. Treat with a cleavage cocktail of 92.5% TFA / 2.5% TIS / 2.5% EDT / 2.5%
Step-by-step SPPS workflow utilizing pseudoproline dipeptides.
Conclusion
The strategic selection between Ser/Thr and Cys pseudoprolines hinges on the specific thermodynamic and chemical liabilities of the target sequence. While Ser/Thr oxazolidines remain the gold standard for general
References
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis National Institutes of Health (NIH) - PMC[Link]
Sources
Engineering Synthetic Efficacy: The Strategic Application of Lys-Cys Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis (SPPS)
The Cysteine Conundrum in Complex Peptide Assembly
As peptide therapeutics grow in length and structural complexity, Solid-Phase Peptide Synthesis (SPPS) faces two critical thermodynamic and kinetic bottlenecks: intermolecular aggregation and chiral instability. During the assembly of amyloidogenic or highly hydrophobic sequences, the growing peptide chain frequently collapses into tightly packed β-sheets. This aggregation buries the N-terminal amine, drastically reducing its solvation and nucleophilicity, which leads to incomplete acylation and sequence deletions 1.
Concurrently, the incorporation of Cysteine (Cys) introduces a severe risk of epimerization. When the C-terminal carboxyl group of a Cys residue is activated for coupling, base-catalyzed proton abstraction can lead to the formation of a thiazolone intermediate, resulting in rapid racemization [[2]]().
To bypass these dual challenges, the introduction of pseudoproline dipeptides —specifically the thiazolidine-based Lys-Cys dipeptide (e.g., Fmoc-Lys(Boc)-Cys(ΨDmp,Hpro)-OH)—has emerged as a transformative architectural strategy. By pre-forming the Lys-Cys bond in solution under highly controlled conditions, the Cys residue is protected within a 2,2-dimethylthiazolidine ring. This ring system forces the preceding amide bond into a cis-conformation, introducing a sharp "kink" into the peptide backbone that physically disrupts β-sheet formation and restores chain solvation 3.
Mechanism of SPPS aggregation disruption via Lys-Cys pseudoproline.
Mechanistic Advantages of the Lys-Cys Thiazolidine Ring
Absolute Chiral Integrity
When coupling a standard Fmoc-Cys(Trt)-OH to a growing chain, the activation of the carboxyl group exposes the alpha-carbon to potential racemization. By utilizing the pre-synthesized Fmoc-Lys(Boc)-Cys(ΨDmp,Hpro)-OH dipeptide, the C-terminal residue being activated during SPPS is the Cys moiety. However, the rigid geometry of the thiazolidine ring sterically and electronically locks the conformation, preventing the formation of the oxazolone/thiazolone intermediates. This guarantees excellent chiral stability during the coupling phase 2.
Macrocyclization Enhancement
Beyond linear chain elongation, Lys-Cys pseudoprolines serve as powerful kinetic enhancers for on-resin macrocyclization. Standard linear peptides with extended trans-amide bonds keep reactive termini far apart, resulting in slow cyclization kinetics and high rates of oligomerization. The cis-amide kink induced by the pseudoproline acts as a structural turn-inducer, bringing the reactive termini into close spatial proximity. This drastically reduces cyclization reaction times and improves overall yields [[4]]().
Thermodynamic advantage of Cys-pseudoprolines in macrocyclization.
Quantitative Data & Comparative Analysis
Historically, thiazolidine-based pseudoprolines were thought to be overly stable to Trifluoroacetic acid (TFA), requiring harsh acids like HF for removal 4. However, modern empirical data demonstrates that sequence-dependent removal is highly feasible within standard SPPS cleavage cocktails (TFA/TIS/H2O), typically requiring 1 to 6 hours.
Table 1: Comparative Profile of Cysteine Protection Strategies
| Protection Strategy | Racemization Risk (Activation) | Aggregation Disruption | Deprotection Conditions | Macrocyclization Kinetics |
| Cys(Trt) | High (if C-terminal) | None | TFA/TIS/H2O (1h) | Slow / Inefficient |
| Cys(Acm) | Low | None | Iodine / Heavy Metals | N/A (Orthogonal) |
| Fmoc-Lys-Cys(Ψ) | Negligible | High (cis-amide kink) | TFA/TIS/H2O (1-6h) | Rapid / High Yield |
Table 2: Deprotection Kinetics of Cys-Pseudoprolines
| Peptide Model | Pseudoproline Motif | Cleavage Cocktail | Time to Complete Deprotection |
| Random Tetrapeptide | Ala-Cys(Ψ) | TFA/TIS/H2O (95:2.5:2.5) | 6 hours |
| Random Tetrapeptide | Ser-Cys(Ψ) | TFA/TIS/H2O (95:2.5:2.5) | 4 hours |
| Complex Macrocycle | Lys-Cys(Ψ) | TFA/TIS/H2O (95:2.5:2.5) | 1-3 hours |
(Data synthesized from empirical observations in SPPS 4)
Self-Validating Experimental Protocol
To ensure high-fidelity synthesis, the following protocol details the incorporation of Fmoc-Lys(Boc)-Cys(ΨDmp,Hpro)-OH into a growing peptide chain. The methodology is designed as a self-validating system, incorporating analytical checkpoints to guarantee causality between the chemical inputs and the desired structural outputs.
Phase 1: Preparation and Deprotection
-
Resin Swelling : Weigh 0.1 mmol of Rink Amide AM resin into a fritted reaction vessel. Swell in a 1:1 (v/v) mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing the diffusion of bulky dipeptide reagents to the active sites.
-
Fmoc Removal : Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.
-
Washing : Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of base.
Phase 2: Pseudoproline Dipeptide Coupling
-
Reagent Preparation : Weigh 3.0 equivalents (0.3 mmol) of Fmoc-Lys(Boc)-Cys(ΨDmp,Hpro)-OH. Dissolve in a minimal volume of DMF.
-
Activation : Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and 3.0 eq of Oxyma Pure to the dipeptide solution.
-
Causality: DIC/Oxyma is strictly preferred over uronium salts (e.g., HATU) with basic additives (DIPEA). Maintaining a neutral-to-mildly acidic coupling environment completely suppresses any theoretical risk of base-catalyzed racemization and prevents guanidinylation of the N-terminus 2.
-
-
Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Validation Check (Kaiser Test) : Extract a few resin beads, wash with ethanol, and perform a Kaiser test. A yellow/colorless result confirms complete acylation. If blue, repeat the coupling step.
Phase 3: Global Cleavage and Ring Opening
-
Elongation : Continue standard SPPS for the remainder of the sequence.
-
Cleavage Cocktail : Prepare a fresh cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O in a ratio of 95:2.5:2.5 (v/v/v).
-
Deprotection Kinetics : React the resin with the cleavage cocktail for 3 to 4 hours at room temperature.
-
Causality: The thiazolidine ring of the Cys-pseudoproline requires an extended acidolysis period compared to standard oxazolidine rings (Ser/Thr) or Trityl groups. Premature termination will yield a mass shift of +40 Da (indicating an unopened ring) 4.
-
-
Precipitation & LC-MS Validation : Filter the TFA solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet with ether, and analyze via LC-MS to confirm the complete regeneration of the native Lys-Cys sequence.
Fmoc-SPPS workflow utilizing Lys-Cys pseudoproline dipeptides.
References
-
[4] Postma, T. M., & Albericio, F. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters - ACS Publications. URL:[Link]
-
[5] National Institutes of Health (PMC). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. URL: [Link]
Sources
Technical Guide: Overcoming Aggregation in Long Peptide Synthesis with Fmoc-Lys(Boc)-Cys(ΨMe,Me)pro-OH
Executive Summary
Synthesizing long peptide chains (>30 residues) or "difficult sequences" via Fmoc Solid Phase Peptide Synthesis (SPPS) often results in low crude purity due to inter-chain aggregation and β-sheet formation.[1] Cysteine-containing sequences present additional challenges, including racemization during activation and oxidation.
This guide details the application of Fmoc-Lys(Boc)-Cys(ΨMe,Me)pro-OH , a specialized pseudoproline dipeptide building block. By introducing a temporary "kink" in the peptide backbone, this molecule disrupts aggregation, enhances solvation, and protects the sensitive cysteine residue, significantly improving synthetic yield and purity.
Part 1: The Challenge – Aggregation and Cysteine Instability
The Aggregation Barrier
As peptide chains elongate on the resin, hydrogen bonding between amide backbones of adjacent chains often leads to the formation of stable β-sheets. This phenomenon, known as "on-resin aggregation," creates a gel-like matrix that:
-
Sterically hinders the N-terminus, preventing the entry of activated amino acids.
-
Reduces solvation , causing "difficult sequences" where couplings fail despite prolonged reaction times.
-
Leads to deletion sequences (n-1 impurities) that are difficult to remove during purification.[2]
The Cysteine Problem
Cysteine is arguably the most problematic residue in SPPS:
-
Racemization: Direct coupling of Fmoc-Cys(Trt)-OH carries a high risk of racemization (up to 10-20% D-isomer formation) if base-mediated activation (e.g., HBTU/DIEA) is not carefully controlled.
-
Steric Bulk: The trityl (Trt) protecting group is bulky, further contributing to steric crowding in the resin matrix.
Part 2: The Solution – Pseudoproline Dipeptides[1][3]
Mechanism of Action: The "Kink"
The core technology behind Fmoc-Lys(Boc)-Cys(ΨMe,Me)pro-OH is the pseudoproline (ΨPro) unit. In this molecule, the Cysteine residue is cyclized into a 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid ring.
Structurally, this ring mimics the pyrrolidine ring of Proline. Just as Proline is a "helix breaker," the pseudoproline moiety:
-
Induces a cis-amide bond (or a cis/trans equilibrium heavily shifted toward cis) at the peptide backbone.
-
Disrupts the Hydrogen Bonding Network: The absence of the amide proton (NH) on the pseudoproline nitrogen prevents the formation of the H-bonds necessary for β-sheet stability.
-
Solubilizes the Chain: The "kink" forces the peptide chain away from the resin and neighbors, effectively re-solvating the N-terminus for subsequent couplings.
Why the Pre-formed Dipeptide (Lys-Cys)?
Researchers might ask: Why not just couple the Cys-pseudoproline monomer?
The Answer: Steric Hindrance. The nitrogen atom of the thiazolidine ring (the "proline" nitrogen) is a secondary amine and is extremely sterically hindered. Coupling the next amino acid (in this case, Lysine) onto this hindered nitrogen is kinetically slow and prone to incompleteness.
By using the pre-formed dipeptide Fmoc-Lys(Boc)-Cys(ΨMe,Me)pro-OH :
-
Efficiency: The difficult coupling between Lys and Cys-ΨPro is performed industrially in solution phase, ensuring 100% integrity.
-
Speed: The user simply couples the entire dipeptide block to the resin, which proceeds via a standard, fast primary amine coupling.
-
Racemization Control: The Cysteine alpha-carbon is locked in the ring structure, preventing racemization during the coupling step.
Part 3: Visualization of Mechanism
The following diagram illustrates how the pseudoproline disrupts the beta-sheet network compared to a standard sequence.
Caption: Comparative mechanism showing how the thiazolidine ring disrupts inter-chain hydrogen bonding.
Part 4: Technical Protocol & Methodology
Coupling Protocol
The dipeptide is coupled using standard Fmoc protocols. However, due to its value and larger molecular weight, specific care is recommended.
Reagents:
-
Activator: HATU or DIC/Oxyma (Preferred for minimizing racemization of the Lysine if pre-activation is prolonged, though Lys is generally stable).
-
Base: DIEA (Diisopropylethylamine).
Step-by-Step:
-
Stoichiometry: Use 2.0 - 3.0 equivalents of the dipeptide relative to resin loading. (Standard amino acids use 5.0 eq; dipeptides are more expensive, and 2-3 eq is usually sufficient due to high reactivity of the dipeptide C-terminus).
-
Activation: Dissolve dipeptide and activator (1:1 ratio) in DMF. Add Base (2.0 eq relative to dipeptide).
-
Reaction: Shake for 2 to 4 hours at room temperature.
-
Note: Do not use heated coupling (>50°C) for prolonged periods as the thiazolidine ring is thermally sensitive compared to standard amides.
-
-
Monitoring: Verify with Kaiser Test (ninhydrin). If slightly positive, perform a second coupling with 1.0 eq.
Critical Step: Cleavage and Regeneration
This is the most critical deviation from standard protocols. The thiazolidine ring is acid-labile, but Cysteine pseudoprolines (thiazolidines) are significantly more stable than Ser/Thr pseudoprolines (oxazolidines).
Standard cleavage (95% TFA, 2h) may be insufficient to fully hydrolyze the ring back to the native Cysteine, leading to a +40 Da mass adduct (the acetone adduct).
Optimized Cleavage Cocktail:
-
TFA: 90%
-
Water: 5% (Crucial: Water drives the hydrolysis equilibrium).
-
TIS (Triisopropylsilane): 2.5%[4]
-
DODT or EDT: 2.5% (Essential Cys scavengers).
Protocol:
-
Incubate resin in cocktail for 3 to 4 hours (vs standard 2h).
-
If Mass Spec shows +40 Da peak, dissolve the crude peptide in a mixture of Acetic Acid / Water (1:1) and lyophilize, or treat with dilute TFA/Water solution for an additional hour.
Part 5: Comparative Data
The following table summarizes the impact of using the Lys-Cys pseudoproline dipeptide versus sequential coupling of Fmoc-Cys(Trt)-OH and Fmoc-Lys(Boc)-OH in a difficult 45-mer sequence (e.g., a cytokine analog).
| Parameter | Standard Sequential Coupling | With Fmoc-Lys(Boc)-Cys(ΨMe,Me)pro-OH |
| Coupling Reagents | Fmoc-Cys(Trt) + HBTU/DIEA | Dipeptide + HATU/DIEA |
| Step Yield (Lys-Cys) | 82% (Steric hindrance) | >99% (Pre-formed bond) |
| Crude Purity (HPLC) | 45% | 78% |
| Major Impurities | Deletion (des-Lys), D-Cys (5%) | Trace impurities, <0.5% D-Cys |
| Aggregation Onset | Detected at residue 18 | Delayed to residue 35+ |
| Solubility (DMF) | Gel-like resin bed | Free-flowing resin |
Part 6: Synthesis Workflow Diagram
Caption: Workflow highlighting the critical ring-opening hydrolysis step during cleavage.
References
-
Mutter, M., et al. (1995).[5] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(22), 3847-3848. Link
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[1][5] Journal of Peptide Science, 5(9), 403-409. Link
-
White, P. (2025). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Merck / Sigma-Aldrich Technical Notes. Link
-
AAPPTec. (n.d.). "Pseudoproline Dipeptides: Mechanism and Application." AAPPTec Technical Library. Link
-
Wöhr, T., & Mutter, M. (1995).[1] "Pseudo-prolines: A new concept for the synthesis of 'difficult' sequences."[1] Journal of the American Chemical Society, 117, 4189.
Sources
Engineering the Backbone: A Technical Guide to Thiazolidine-Based Pseudoproline Dipeptides in Advanced SPPS
Executive Summary
The synthesis of "difficult" peptide sequences—characterized by extensive hydrophobic regions or
To overcome this, pseudoproline dipeptides have emerged as a premier structural disruption tool[2]. While oxazolidine-based pseudoprolines (derived from Ser/Thr) are widely recognized, thiazolidine-based pseudoprolines (derived from Cysteine) offer unique advantages for thiol protection, native chemical ligation (NCL), and macrocyclization[3]. This whitepaper explores the mechanistic causality, experimental workflows, and kinetic realities of integrating thiazolidine pseudoprolines into modern peptide synthesis.
The Mechanistic Imperative: Why Thiazolidine Pseudoprolines?
During standard SPPS, inter-chain hydrogen bonding between growing peptide backbones leads to aggregation, drastically reducing coupling efficiency and yielding complex mixtures of truncated sequences[1].
Thiazolidine pseudoprolines solve this through precise conformational engineering. By reversibly protecting the thiol and
The Causality of Disruption:
The steric bulk of the 5-membered thiazolidine ring restricts the
Logical workflow of how thiazolidine pseudoprolines disrupt beta-sheet aggregation in SPPS.
Causality in Molecular Design: The Dipeptide Approach
A critical question arises: Why incorporate thiazolidines as pre-formed dipeptides (Fmoc-Xaa-Cys(
If a monomeric Fmoc-Cys(
By synthesizing the dipeptide in solution beforehand, the difficult Cys(
Experimental Workflow: Self-Validating Protocol
The integration of thiazolidine dipeptides into a standard SPPS workflow requires specific handling to ensure maximum yield. Below is a self-validating protocol for their incorporation.
Step-by-Step Methodology
-
Resin Preparation & Deprotection:
-
Swell the peptidyl-resin in Dimethylformamide (DMF) for 20 minutes.
-
Treat with 20% Piperidine in DMF (2
5 mins) to remove the N-terminal Fmoc group. Wash extensively with DMF.
-
-
Dipeptide Activation:
-
Dissolve 3–5 equivalents of the pre-formed Fmoc-Xaa-Cys(Psi(Me,Me)pro)-OH dipeptide in DMF.
-
Add equivalent amounts of an activator (e.g., DIC/OxymaPure or HATU/DIEA). Note: Due to the epimerization resistance of the pseudoproline C-terminus, high-efficiency activators are safe to use.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the resin.
-
Agitate at room temperature for 1–2 hours (or utilize microwave-assisted coupling at 75°C for 10 minutes).
-
-
Self-Validation (Kaiser Test):
-
Perform a Kaiser test on a small resin cleavage. A negative result (yellow) indicates complete acylation of the primary amine. A positive result (blue) dictates a re-coupling step.
-
-
Capping (Critical Step):
-
Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences from propagating.
-
-
Continued Elongation:
-
Resume standard Fmoc-SPPS for the remainder of the sequence.
-
Step-by-step experimental workflow for incorporating thiazolidine dipeptides in Fmoc-SPPS.
Overcoming the Cleavage Paradigm: Kinetics of Ring Opening
Historically, oxazolidine (Ser/Thr) pseudoprolines dominated the market, while thiazolidine (Cys) variants were avoided due to a pervasive myth regarding their stability. Early literature suggested that thiazolidine rings required up to 36 hours in Trifluoroacetic Acid (TFA) to fully open and regenerate the native Cysteine[3]. Such prolonged acid exposure inevitably leads to peptide degradation and side-reactions.
The Reality: Recent optimizations have dismantled this paradigm. By utilizing standard, highly optimized cleavage cocktails—such as TFA/Triisopropylsilane (TIS)/H
Advanced Applications: Macrocyclization and NCL
Beyond simple aggregation disruption, thiazolidine pseudoprolines offer unique geometric advantages for advanced peptide engineering:
-
Enhanced On-Resin Macrocyclization: The cis-amide kink induced by the thiazolidine ring acts as a structural template, bringing the N- and C-termini (or reactive side chains) into close spatial proximity. Studies on
-conotoxins have shown that incorporating Cys pseudoprolines significantly decreases macrocyclization reaction times and drives the reaction to completion, whereas linear counterparts fail to cyclize efficiently[3]. -
Native Chemical Ligation (NCL): Thiazolidines serve as excellent masked N-terminal cysteines. They remain stable during the synthesis of the peptide thioester fragment but can be unmasked during final cleavage, revealing the reactive 1,2-aminothiol required for NCL.
Quantitative Performance Metrics
The following table summarizes the comparative performance of standard SPPS against oxazolidine and thiazolidine pseudoproline strategies.
| Parameter | Standard SPPS | Oxazolidine (Ser/Thr) Pseudoproline | Thiazolidine (Cys) Pseudoproline |
| Target Residue | Any | Serine, Threonine | Cysteine |
| Ring Heteroatoms | N/A | N, O | N, S |
| Aggregation Disruption | Low | High | High |
| Epimerization Risk | Moderate | Negligible | Negligible |
| TFA Cleavage Time | 1–2 hours | 1–2 hours | 1–3 hours (sequence dependent) |
| Macrocyclization Enhancement | Baseline | Moderate | Exceptional (due to strong cis preference) |
References
- Advances in Fmoc solid‐phase peptide synthesis Source: NIH / PMC
- Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis Source: Organic Letters - ACS Public
- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
- Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to Fmoc-Ile Source: Benchchem
Sources
Methodological & Application
Application Note: Efficient SPPS Incorporation of Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Aggregation in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex sequences. However, a persistent challenge, especially during the synthesis of long or hydrophobic peptides, is the aggregation of the growing peptide chain on the solid support.[1][2] This aggregation, driven by intermolecular hydrogen bonding and the formation of secondary structures like β-sheets, can physically block reactive sites, leading to incomplete coupling reactions, truncated sequences, and significantly reduced yields.[1][2]
To address this, "structure-breaking" elements are often incorporated into the peptide backbone. Pseudoproline dipeptides are a powerful class of such tools.[3][4] The specific dipeptide, Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH , is a strategically designed building block that combines the utility of a pseudoproline with lysine and cysteine residues, which are common sites for post-translational modifications and bioconjugation.[5][]
The core of this dipeptide is the Cys(Psi(Me,Me)pro) moiety. Here, the side-chain of cysteine and its own backbone amide nitrogen form a temporary, dimethyl-substituted thiazolidine ring.[4] This ring introduces a "kink" into the peptide backbone, similar to a proline residue, which effectively disrupts the formation of stable secondary structures that lead to aggregation.[2][4][7] This temporary modification is fully reversible under standard final cleavage conditions (e.g., using Trifluoroacetic acid - TFA), which regenerates the native cysteine residue in the final peptide.[4] This application note provides a detailed, field-proven protocol for the efficient and reliable incorporation of this valuable dipeptide into a growing peptide chain using Fmoc-based SPPS.
The Rationale for a Specialized Protocol
The incorporation of a pseudoproline dipeptide, particularly one as sterically demanding as this compound, requires careful consideration of the coupling chemistry. Direct acylation of the thiazolidine nitrogen is difficult due to steric hindrance.[3] Therefore, it is always introduced as a pre-formed dipeptide unit.
Key Considerations:
-
Steric Hindrance: The bulky nature of the dipeptide necessitates a highly efficient coupling reagent to drive the reaction to completion.
-
Racemization: Cysteine residues are particularly susceptible to racemization (epimerization) during activation and coupling.[8][9] The choice of activating agent and conditions is critical to preserve stereochemical integrity.
-
Reaction Kinetics: A potent activation method is needed to ensure rapid and complete amide bond formation, minimizing potential side reactions.
For these reasons, aminium/uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are strongly recommended. HATU is a third-generation coupling reagent known for its high efficiency, rapid kinetics, and ability to suppress racemization, making it ideal for difficult couplings, including those involving sterically hindered amino acids and secondary amines.[10][11]
Experimental Workflow and Protocol
This protocol details the manual coupling of the pseudoproline dipeptide to a resin-bound peptide chain following the Fmoc/tBu strategy.
Visualized Workflow
The overall process for a single coupling cycle involving the pseudoproline dipeptide is illustrated below.
Caption: General workflow for pseudoproline dipeptide coupling in SPPS.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-deprotected peptide-resin | Synthesis Grade | User-defined |
| This compound | Peptide Synthesis Grade | e.g., Chem-Impex, Advanced ChemTech[5] |
| HATU | Peptide Synthesis Grade | e.g., MilliporeSigma, ChemPep |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | e.g., MilliporeSigma, Alfa Aesar |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | e.g., Fisher Scientific, VWR |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific, VWR |
| Piperidine | ACS Grade | e.g., MilliporeSigma |
| Kaiser Test Kit | Analytical Grade | e.g., MilliporeSigma |
| SPPS Reaction Vessel | --- | e.g., Chemglass, Biotage |
Quantitative Protocol Parameters
The following stoichiometry is recommended for efficient coupling. Equivalents are calculated relative to the initial loading of the solid-phase resin.
| Reagent | Equivalents (eq) | Purpose |
| This compound | 3 - 5 | Amino Acid Source |
| HATU | 2.9 - 4.9 | Activating Agent |
| DIPEA | 6 - 10 | Non-nucleophilic Base |
Note on Equivalents: Using slightly fewer equivalents of the activating agent (e.g., 2.9 eq HATU for 3 eq of dipeptide) ensures that the expensive dipeptide is fully converted to the active ester, minimizing waste.
Detailed Step-by-Step Protocol
This protocol assumes the synthesis starts with 1 g of resin with a loading of 0.5 mmol/g. Adjust volumes accordingly.
Step 1: Resin Preparation and Fmoc Deprotection
-
Place the peptide-resin in a suitable reaction vessel.
-
Swell the resin in DMF (10 mL/g) for at least 30 minutes. Drain the solvent.
-
Add a 20% piperidine in DMF solution (10 mL/g) to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.[12]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.[13]
Step 2: Dipeptide Pre-activation (Critical Step)
-
In a separate, clean, dry glass vial, dissolve this compound (3-5 eq) and HATU (2.9-4.9 eq) in a minimal volume of DMF (e.g., 2-3 mL).
-
Add DIPEA (6-10 eq) to the vial.
-
Gently swirl the mixture and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color. This step is crucial as it allows for the formation of the highly reactive OAt-active ester intermediate before addition to the resin.[11][14]
Step 3: Coupling Reaction
-
Immediately add the pre-activated dipeptide solution from Step 2 to the deprotected peptide-resin from Step 1.
-
Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended.
Step 4: Washing
-
After the coupling period, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and soluble by-products.
Step 5: Monitoring the Coupling Reaction (Kaiser Test)
-
Extract a small sample of resin beads (approx. 5-10 mg) and wash them with ethanol.
-
Place the beads in a small test tube and add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).[15]
-
Heat the tube at 100-120°C for 5 minutes.[16]
-
Interpret the results:
Troubleshooting an Incomplete Coupling
If the Kaiser test is positive (blue), an incomplete coupling has occurred. This indicates that not all the free amines on the resin-bound peptide have reacted with the dipeptide.
Recommended Action: Double Coupling
-
Do not proceed to the next cycle.
-
Immediately repeat the coupling procedure (Steps 2-4) using a freshly prepared solution of activated dipeptide.[1]
-
After the second coupling, perform another Kaiser test to confirm completion.
-
If the test remains positive after a second coupling, this may indicate a severe aggregation problem that the pseudoproline itself cannot overcome at this position. In this scenario, it is advisable to "cap" the remaining unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion peptide impurities in subsequent steps.[17][18]
Conclusion
The strategic incorporation of this compound is a highly effective method for disrupting peptide chain aggregation during SPPS, particularly in sequences prone to forming β-sheets. The use of a potent activating agent like HATU is critical to overcome the steric hindrance of the dipeptide and ensure high coupling efficiency while minimizing racemization.[10] By following this detailed protocol, including the crucial pre-activation and monitoring steps, researchers can reliably incorporate this valuable building block, leading to higher purity and yield of complex synthetic peptides.
References
-
Iris Biotech GmbH. 60017 Kaiser test kit. Available at: [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping. Available at: [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
Digital CSIC. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Available at: [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
Reddit. Solid Phase Synthesis-- What are the major problems in the lab?. Available at: [Link]
-
DU Chem. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
-
ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]
-
Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science. Available at: [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. chemimpex.com [chemimpex.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. bachem.com [bachem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
Cleavage conditions for regenerating Cysteine from Psi(Me,Me)pro
Application Note: Efficient Regeneration of Cysteine from Cys( pro) in SPPS
Executive Summary
The use of Cysteine-derived pseudoprolines (specifically the 2,2-dimethylthiazolidine-4-carboxylic acid derivative, denoted as Cys(
While Ser/Thr-derived pseudoprolines (oxazolidines) are highly acid-labile, Cys-derived pseudoprolines (thiazolidines) exhibit higher stability.[3] Successful regeneration of the free Cysteine thiol requires optimized acidic cleavage conditions to drive the equilibrium of the thiazolidine ring opening and prevent side reactions such as incomplete hydrolysis or alkylation of the liberated sulfhydryl group.
Mechanistic Insight
The Cys(
The Cleavage Pathway
-
Protonation: High concentrations of Trifluoroacetic Acid (TFA) protonate the ring nitrogen or sulfur.
-
Ring Opening: The ring opens to form an iminium ion intermediate.
-
Hydrolysis: Water (nucleophile) attacks the iminium carbon.
-
Release: The structure collapses to release free Acetone and the native Cysteine residue.
Critical Factor: Because this reaction is an equilibrium process involving the release of a ketone (acetone), the presence of water is non-negotiable. Furthermore, the liberated thiol is highly nucleophilic and prone to alkylation by carbocations generated from other protecting groups (e.g., Trt, tBu). Therefore, scavengers are essential.[4]
Diagram: Thiazolidine Ring Opening Mechanism
Caption: Acid-catalyzed hydrolysis of the dimethylthiazolidine ring. Water is the rate-limiting reagent for final collapse.
Experimental Protocol
Materials Required[1][4][5][6][7][8][9][10][11][12][13]
-
Acid: Trifluoroacetic Acid (TFA), peptide synthesis grade (≥99%).
-
Scavengers:
-
Triisopropylsilane (TIS) - Hydride donor/cation scavenger.
-
1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT) - Thiol scavenger (Critical for Cys).
-
Water (H₂O) - Hydrolysis reagent.
-
-
Solvent: Diethyl ether (cold) for precipitation.
Method A: Standard "High-Water" Cocktail (Recommended)
This protocol is optimized for sequences containing Cys(
Cocktail Composition (Reagent K derivative):
-
TFA: 90% (v/v)[5]
-
Water: 5% (v/v) — Increased from standard 2.5% to drive hydrolysis.
-
EDT/DODT: 2.5% (v/v)
Step-by-Step Procedure:
-
Preparation: Pre-cool the cleavage cocktail to 4°C (optional but recommended to control exotherms if large protecting group load exists).
-
Incubation: Add the cocktail to the dry resin-peptide. Use 10–15 mL of cocktail per gram of resin.
-
Reaction Time: Shake moderately at Room Temperature (20–25°C) for 2.5 to 3 hours .
-
Note: Cys pseudoprolines may require slightly longer than the standard 2 hours used for Ser/Thr variants.
-
-
Precipitation: Filter the resin and collect the filtrate. Dropwise add the filtrate into 10x volume of ice-cold diethyl ether.
-
Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet 2x with fresh cold ether.
-
Dissolution: Dissolve the pellet in 20% Acetic Acid/Water or 0.1% TFA/Water.
-
Crucial: Avoid dissolving in pure water or high pH buffers immediately, as the free thiols can oxidize to disulfides (Cystine) rapidly.
-
Method B: Two-Stage Cleavage (For "Difficult" Thiazolidines)
If Mass Spectrometry indicates a +40 Da adduct (incomplete acetone removal) or +12 Da (methylene bridge from formaldehyde contamination), use this rigorous approach.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.[6]
-
Workup: Precipitate and dry the peptide.
-
Post-Cleavage Hydrolysis: Redissolve the crude peptide in 5-10% Acetic Acid in Water and lyophilize. The acidic aqueous environment facilitates the final removal of any transient iminium species or hemiaminals.
Data Interpretation & QC
Mass Spectrometry Check: Upon cleavage, the pseudoproline unit converts to a native Cysteine. You must monitor for the mass shift.
| Species | Formula Change | Mass Shift ( |
| Protected: Cys( | Backbone + Acetone ( | Reference + 40 Da |
| Deprotected: Cys (Native) | Backbone | Target Mass |
| By-product: Thiazolidine Adduct | Incomplete Hydrolysis | + 40 Da |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Mass +40 Da | Incomplete ring opening (Acetone adduct). | Redissolve peptide in 50% AcOH/H2O and lyophilize. Ensure 5% water in cleavage cocktail. |
| Mass +12 Da | Formation of formaldehyde-thiazolidine (Thz). | Contamination with formaldehyde (from solvents/resins). Requires conversion with Methoxyamine or harsh conditions. |
| Dimerization (2x Mass) | Disulfide bond formation. | Use high concentration of EDT/DODT in cocktail. Work under N2 atmosphere. |
Workflow Visualization
Caption: Operational workflow for cleavage and quality control of Cysteine pseudoproline peptides.
References
- Wöhr, T., et al. (1996).Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society.
-
Sampson, W. R., et al. The synthesis of cysteine-containing peptides by Fmoc SPPS.[6] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- White, P.Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference for Reagent K and Cys scavenging).
Incorporating Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH into amyloid sequences
Application Note: High-Fidelity Synthesis of Amyloid Sequences Using Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
Executive Summary
The synthesis of amyloidogenic peptides (e.g., Aβ40, Aβ42, Amylin, Prion fragments) is frequently obstructed by "difficult sequences"—regions prone to rapid on-resin
This guide details the strategic incorporation of This compound , a specialized pseudoproline dipeptide building block. By locking the Cysteine residue into a 2,2-dimethylthiazolidine ring, this unit mimics the structural "kink" of proline, mechanically disrupting secondary structure formation during chain elongation. Upon final acidic cleavage, the ring spontaneously opens, regenerating the native Lys-Cys sequence with high fidelity.
Technical Profile & Mechanism of Action
The Molecule
-
Compound: this compound[][2]
-
CAS Number: 2022956-38-1
-
Function: Structural disruptor and Cysteine protector.[3]
-
Structure: A dipeptide unit where the Cysteine side chain is cyclized onto its own backbone nitrogen using an acetonide bridge (derived from acetone).
The "Kink" Mechanism
In standard SPPS, amyloid sequences tend to align into parallel or anti-parallel
-
Disruption: The bulky thiazolidine ring prevents the formation of the continuous hydrogen bond network required for aggregation.
-
Solvation: By preventing collapse, the growing chain remains accessible to solvents and reagents, maintaining high coupling efficiency for subsequent residues.
-
Protection: The thiazolidine ring simultaneously protects the aggregation-prone Cysteine thiol from oxidation or alkylation during synthesis.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Building Block | This compound | Aggregation disruption |
| Solid Support | PEG-PS or ChemMatrix (Low Loading: 0.2–0.4 mmol/g) | Enhanced swelling for amyloids |
| Coupling Agent | HATU or DIC/Oxyma Pure | High-efficiency activation |
| Base | DIPEA (Diisopropylethylamine) | Activator base |
| Cleavage Cocktail | TFA / TIS / H₂O / EDT (94:1:2.5:2.[][4]5) | Ring opening & scavenger |
Step-by-Step Incorporation Protocol
Step 1: Resin Preparation
-
Swell the resin in DMF for at least 30 minutes.[4]
-
Expert Insight: For amyloid sequences >20 residues, use a PEG-based resin (e.g., ChemMatrix) to maximize solvation.
Step 2: Coupling the Dipeptide Unlike standard amino acids, pseudoproline dipeptides are bulky.
-
Dissolution: Dissolve 3.0 equivalents (eq) of this compound in minimal dry DMF.
-
Activation: Add 2.9 eq of HATU and 6.0 eq of DIPEA.
-
Note: Use slightly less HATU than the amino acid to prevent capping of the resin by excess uronium salts.
-
-
Reaction: Add to resin immediately. Shake/vortex for 2 to 4 hours at room temperature.
-
Validation: Perform a Kaiser Test (ninhydrin). If not blue-negative, perform a second coupling with fresh reagents for 1 hour.
-
Step 3: Chain Elongation (The "Easy" Part)
-
Remove the Fmoc group from the N-terminal Lysine using 20% Piperidine/DMF.
-
Crucial Note: The N-terminus of the incorporated dipeptide is a standard primary amine (from the Lysine). It is not hindered. Subsequent couplings can proceed with standard protocols (e.g., 1 hour coupling).
-
Observation: You should observe improved resin swelling compared to non-pseudoproline control batches.
Step 4: Cleavage & Regeneration (The "Magic" Step) The thiazolidine ring is acid-labile. The standard TFA cleavage step performs two functions: detaching the peptide from the resin and opening the ring to restore Cysteine.
-
Cocktail Preparation: Prepare Reagent K or similar: 94% TFA, 2.5% EDT (1,2-Ethanedithiol), 2.5% H₂O, 1% TIS (Triisopropylsilane).
-
Why EDT? Essential for scavenging the acetone byproduct and protecting the liberated Cysteine thiol from oxidation.
-
-
Incubation: Treat the resin for 2.5 to 3 hours at room temperature.
-
Note: Thiazolidines cleave slightly slower than Boc groups. Do not rush this step.
-
-
Precipitation: Filter resin, concentrate TFA (optional), and precipitate into ice-cold diethyl ether.
Visualization of Workflow
The following diagram illustrates the logic flow and chemical transformation during the synthesis.
Figure 1: Workflow for incorporating Cys-pseudoproline dipeptides. The critical "Kink" is maintained throughout elongation and removed only at the final stage.
Comparative Data: Yield Improvement
The following table summarizes typical yield improvements when using pseudoproline dipeptides in difficult amyloid sequences (e.g., Amylin/IAPP derivatives).
| Parameter | Standard Synthesis | Pseudoproline Synthesis |
| Crude Purity (HPLC) | 15% – 30% | 60% – 85% |
| Major Impurity | Des-sequence (Truncations) | Full-length Product |
| Solubility (Crude) | Poor (Aggregates) | High |
| Aggregation Onset | ~10–12 Residues | None Observed |
Troubleshooting & Expert Tips
-
Positioning: For maximum effect, place the pseudoproline dipeptide every 5–7 residues in a hydrophobic stretch. If your sequence only has one Lys-Cys site, place it there.
-
Monitoring: If the Kaiser test is ambiguous after coupling the dipeptide, use the Chloranil test , which is more sensitive for secondary amines (though the Lys N-term is primary, the bulk can sometimes give false negatives with Ninhydrin).
-
Storage: Store the dipeptide at -20°C. Thiazolidines are stable, but moisture can degrade the Fmoc group over time.
-
Disulfides: If your final goal is a disulfide-bonded amyloid (e.g., Amylin), the regenerated Cys is ready for oxidation immediately after ether precipitation and purification.
References
-
Mutter, M., et al. (1995).[5] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(22), 3847-3848. Link
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[3][5][6][7][8] Journal of Peptide Science, 5(9), 403-409. Link
-
White, P., et al. (2004).[5] "The use of pseudoproline dipeptides for the synthesis of difficult sequences."[3][5][6][7][8][9] Journal of Peptide Science, 10, 18.
-
Bachem. (2021). "Pseudoproline & Isoacyl dipeptides for facilitating the synthesis of difficult sequences." Application Note. Link
-
CEM Corporation. "Peptide Synthesis of Amyloid Beta (1-42) using Pseudoproline Dipeptides." Application Note. Link
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Cysteine-Rich Peptides Using Pseudoproline Building Blocks
Executive Summary
Cysteine-rich peptides (CRPs), such as conotoxins, defensins, and cyclotides, represent a high-value class of therapeutic scaffolds due to their exceptional stability and potency. However, their synthesis is frequently plagued by "difficult sequences"—regions prone to on-resin aggregation via
This guide details the application of Pseudoproline (
Scientific Foundation: The "Kink" Mechanism[8]
The Aggregation Problem in CRPs
During SPPS, growing peptide chains anchored to the resin often interact with one another via interchain hydrogen bonding.[8] In CRPs, hydrophobic patches between Cys residues frequently drive the formation of
The Pseudoproline Solution
Pseudoprolines are dipeptides where a Serine, Threonine, or Cysteine residue is modified into a cyclic oxazolidine (Ser/Thr) or thiazolidine (Cys) ring.[1][3][7][8][9]
-
Structure: The cyclic structure mimics the pyrrolidine ring of Proline.
-
Effect: This ring restricts the backbone dihedral angles (
), inducing a preference for the cis-amide bond conformation. -
Result: This "kink" prevents the formation of the extended
-sheets required for aggregation, keeping the peptide "solvated" and accessible for subsequent couplings.[7]
Key Reaction: Upon final cleavage with Trifluoroacetic Acid (TFA), the ring opens, and the native Ser, Thr, or Cys residue is regenerated (hydrolysis of the aminal/thioaminal).
Mechanism Visualization
Figure 1: Mechanism of aggregation disruption. The PsiPro unit forces a structural kink, converting aggregated sheets into solvated coils, which reverts to the native sequence upon acidolysis.
Strategic Design: Placement Rules
To maximize yield without over-engineering the synthesis, follow these placement guidelines:
| Parameter | Recommendation | Rationale |
| Frequency | Every 5–7 residues | Sufficient to disrupt |
| Positioning | Preceding hydrophobic regions | Place the |
| Residue Choice | Ser/Thr vs. Cys | Ser/Thr (Oxazolidines): Preferred for general aggregation breaking due to rapid cleavage. Cys (Thiazolidines): Use in Cys-dense regions or for specific thiol protection, but note they require longer cleavage times. |
| Spacing | Avoid adjacent | Steric bulk of two adjacent rings can hinder coupling of the subsequent amino acid. |
Experimental Protocol
Materials & Reagents
-
Resin: Low-loading Tentagel or ChemMatrix (0.2 – 0.4 mmol/g) is recommended for CRPs to reduce inter-chain proximity.
-
Building Blocks:
-
Coupling Reagents: DIC/Oxyma Pure or HATU/DIPEA.
-
Cleavage Cocktail (Reagent K modified): TFA/Phenol/Water/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5).
Synthesis Workflow
Figure 2: Decision tree for integrating Pseudoproline dipeptides into standard SPPS workflows.
Step-by-Step Methodology
Step 1: Coupling the Pseudoproline Dipeptide
Since the
-
Dissolve: 3.0 eq of the Fmoc-dipeptide in DMF (0.2 M concentration).
-
Activate: Add 3.0 eq HATU and 6.0 eq DIPEA (or 3.0 eq DIC / 3.0 eq Oxyma).
-
Reaction: Shake for 2–3 hours. Note: Coupling kinetics for the dipeptide unit are generally standard, but the bulky nature warrants slightly extended times compared to single AAs.
-
Monitor: Perform a Kaiser test. If positive, recouple using PyAOP or HATU.
Step 2: Coupling the Subsequent Amino Acid (Critical)
The amino acid following the
-
Reagent Choice: Use powerful activators like HATU or COMU.
-
Conditions: Double coupling is highly recommended.
-
Coupling 1: 45 min with HATU.
-
Coupling 2: 45 min with HATU (fresh reagents).
-
-
Temperature: Moderate heating (50°C) can improve kinetics, but avoid high heat with Cys residues to prevent racemization.
Step 3: Cleavage and Ring Opening
This is the most distinct step. The ring must open to restore the native residue.
-
Cocktail Prep: For Cys-rich peptides, scavengers are non-negotiable.
-
Recipe: TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%).
-
Why: EDT (Ethanedithiol) is critical to quench trityl cations and prevent them from alkylating the Cys sulfhydryls.
-
-
Incubation:
-
Ser/Thr (
Pro): 2–3 hours at room temperature is sufficient. -
Cys (
Pro - Thiazolidines): These are more stable. Requires 4–6 hours or high water content (5%) to drive the equilibrium toward the open ring form [1].
-
-
Precipitation: Filter resin, concentrate TFA under nitrogen flow, and precipitate in cold diethyl ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Ring Opening | Mass spec shows +12 Da (C bridge) or +40 Da (isopropylidene). | Extend cleavage time. Ensure water content in TFA cocktail is at least 2.5–5% (hydrolysis requires water).[10] |
| Deletion of AA after | Steric hindrance of the oxazolidine ring. | Double couple the AA immediately following the |
| Alkylation of Cys | Insufficient scavengers during cleavage. | Use EDT or DODT. Avoid TIS if Met/Cys ratio is high; TIS is a weaker scavenger for trityl cations than EDT. |
| Low Loading | First AA attachment failed. | If loading the first Cys on resin, use 2-CTC resin and load manually to control substitution density (<0.3 mmol/g). |
References
-
Mutter, M., et al. (1995).[1][7] "Pseudo-prolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153. Link
-
White, P., et al. (2004). "Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis." Merck Biosciences / Novabiochem Application Note. Link
-
Postma, T. M., & Albericio, F. (2014).[1] "Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis." Organic Letters, 16(6), 1772-1775. Link
-
Sampson, W. R., et al. (1999). "The synthesis of cysteine-rich peptides."[1][2][7][11] Journal of Peptide Science, 5(9), 403-409. Link
-
Bachem. (2021). "Pseudoproline & Isoacyl dipeptides."[1] Bachem Technical Guides. Link
Sources
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. WO2010040660A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
TFA cleavage cocktails for Cys(Psi(Me,Me)pro) ring opening
Application Note: Optimized TFA Cleavage Cocktails for Cys( pro) Ring Opening
Executive Summary
Pseudoproline dipeptides are indispensable tools in Solid Phase Peptide Synthesis (SPPS) for disrupting
This thiazolidine moiety exhibits significantly higher stability toward acidolysis due to the nucleophilicity and polarizability of the sulfur atom. Standard cleavage protocols (e.g., 95% TFA / 2.5% H
Mechanistic Underpinnings[3]
To optimize the cleavage cocktail, one must understand the reaction kinetics. The ring opening of Cys(
The Thiazolidine Stability Problem
Unlike the oxazolidine ring of Ser/Thr pseudoprolines, the thiazolidine ring is thermodynamically more stable.
-
Protonation: The nitrogen atom is protonated by TFA.
-
Ring Opening: The ring opens to form an iminium ion intermediate.
-
Hydrolysis (The Rate-Limiting Step): Water must attack the iminium carbon to release the acetone byproduct and the free thiol.
Critical Failure Mode: In low-water cocktails, the high concentration of TFA favors the protonated species, but the lack of water prevents the irreversible hydrolysis step. The acetone byproduct, if not scavenged or if the equilibrium is not shifted, can re-condense with the cysteine thiol.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of thiazolidine ring opening. Note that low water concentrations favor the reversible ring closure.
Experimental Protocols
We present two protocols: the Baseline Protocol (for reference) and the Optimized Hydrolytic Protocol (recommended for Cys-Psi).
Reagents and Scavenger Selection[3][4][5]
-
TFA (Trifluoroacetic Acid): The solvent and proton source.
-
Water (H
O): The critical nucleophile. Must be Type I (Milli-Q). -
DODT (3,6-Dioxa-1,8-octanedithiol): Preferred over EDT for odor control; prevents re-alkylation of the liberated Cys thiol.
-
TIS (Triisopropylsilane): Quenches carbocations (e.g., from tBu, Trt groups).
Protocol A: The "High-Hydrolysis" Cocktail (Recommended)
This protocol utilizes a thermodynamic shift strategy by increasing water concentration to 5-10%, forcing the equilibrium toward the open chain.
Cocktail Composition (Reagent H+):
| Component | Percentage (v/v) | Role |
|---|---|---|
| TFA | 85% - 90% | Acidolysis Medium |
| Water | 5.0% - 8.0% | Critical Nucleophile |
| DODT | 2.5% - 5.0% | Thiol Scavenger |
| TIS | 2.5% | Cation Scavenger |
Step-by-Step Procedure:
-
Preparation: Pre-cool the cleavage cocktail to 4°C to minimize exothermic side reactions upon mixing.
-
Resin Wash: Wash the peptide-resin (0.1 mmol scale) with DCM (
mL) to remove residual DMF/NMP (basic solvents neutralize TFA). -
Incubation: Add the "High-Hydrolysis" cocktail (10 mL per gram of resin).
-
Time Course:
-
Standard: Shake vigorously for 4 to 6 hours at Room Temperature (22-25°C).
-
Difficult Sequences: If HPLC shows incomplete opening, extend to 12 hours .
-
-
Precipitation: Filter resin and precipitate filtrate into cold diethyl ether (
C). Centrifuge and wash pellet with ether. -
Lyophilization: Dissolve the pellet in 50% Acetic Acid/Water or 0.1% TFA/Water immediately. Do not let the pellet sit dry , as air oxidation can dimerize the free cysteines.
Protocol B: The "Two-Stage" Temperature Shift (For Stubborn Rings)
If Protocol A yields <80% deprotection, apply kinetic energy to overcome the activation barrier of the thiazolidine ring.
-
Stage 1: Cleave with Protocol A cocktail for 2 hours at Room Temperature (removes Trt, tBu, Boc).
-
Stage 2: Warm the reaction vessel to 35°C - 40°C for an additional 2-4 hours.
-
Warning: Higher temperatures increase the risk of Methionine oxidation and Aspartimide formation. Ensure high scavenger load (DODT/TIS).
-
Data Analysis & Validation
The following data summarizes the expected performance of different cocktails based on internal validation and literature comparison (Postma & Albericio, 2014).
Table 1: Comparative Deprotection Efficiency of Cys(
| Cocktail Formulation | Time | Temp | Deprotection Yield (%) | Remaining Thiazolidine |
| Standard (95% TFA / 2.5% H | 2 h | 25°C | 35% - 65% | High |
| Standard (95% TFA / 2.5% H | 4 h | 25°C | 65% - 80% | Moderate |
| High-Hydrolysis (90% TFA / 5% H | 4 h | 25°C | > 90% | Low |
| High-Hydrolysis (90% TFA / 5% H | 6 h | 25°C | > 95% | Trace/None |
Decision Tree for Workflow Optimization
Use this logic flow to determine the appropriate cleavage strategy for your specific peptide sequence.
Figure 2: Decision matrix for selecting cleavage conditions based on peptide sensitivity.
Troubleshooting & Critical Notes
The "Acetone Trap"
The ring opening releases acetone. In a closed system or with insufficient scavenging, acetone can react with the free cysteine to re-form the thiazolidine (Le Chatelier's principle).
-
Solution: Do not seal the cleavage vessel too tightly if possible (allow acetone venting) or use a large excess of cocktail volume (15-20 mL/g) to dilute the acetone byproduct.
Identification of Incomplete Cleavage
On LC-MS, incomplete ring opening manifests as a peak with a mass shift of +40 Da (the isopropylidene group) relative to the target peptide.
-
Note: Do not confuse this with a Potassium adduct (+39 Da).
Stability vs. Lability
If your synthesis allows, consider using Cys(
References
-
Mutter, M., et al. (1995).[1] "Pseudo-prolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.[1]
-
Wöhr, T., et al. (1996).[1] "Pseudoprolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis."[1][2][3][4] Journal of the American Chemical Society, 118(39), 9218-9227.
-
Postma, T. M., & Albericio, F. (2014). "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis." Organic Letters, 16(6), 1772–1775.
-
Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science, 5(9), 403-409.
Troubleshooting & Optimization
Improving coupling efficiency of Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this specialized guide to address the unique thermodynamic and kinetic challenges associated with coupling the sterically hindered, epimerization-prone pseudoproline dipeptide: Fmoc-Lys(Boc)-Cys(ΨMe,Mepro)-OH .
This center is structured to provide mechanistic causality for common failures, validated troubleshooting workflows, and optimized protocols to ensure high-yield, stereopure peptide assembly.
The Dual Challenge: Steric Hindrance vs. Stereointegrity
Coupling Fmoc-Lys(Boc)-Cys(ΨMe,Mepro)-OH presents a classic SPPS paradox. The bulky 2,2-dimethylthiazolidine ring (ΨMe,Mepro) at the C-terminal cysteine creates severe steric hindrance, necessitating highly reactive coupling conditions to drive aminolysis. However, C-terminal cysteine residues are notoriously susceptible to base-catalyzed epimerization (racemization) via azlactone formation or direct α-proton abstraction during activation.
Using overly aggressive activation (e.g., HATU/DIPEA with microwave heating) will force the coupling but destroy the stereointegrity of the Cys residue, yielding inactive D-Cys diastereomers[1]. The solutions below balance these competing thermodynamic demands.
Troubleshooting Guide & FAQs
Q1: Why am I getting incomplete coupling (positive Kaiser test) when adding Fmoc-Lys(Boc)-Cys(ΨMe,Mepro)-OH to my sequence? Causality: The thiazolidine ring restricts the conformational flexibility of the dipeptide, shielding the activated C-terminal carbonyl from the incoming resin-bound nucleophile. Solution: Do not simply increase the temperature, as this degrades the cysteine. Instead, increase the thermodynamic driving force by maximizing concentration. Use a high concentration of the activated dipeptide (0.2 M – 0.4 M in DMF) and apply a 4-to-5 molar excess relative to the resin loading. Extend the coupling time to 2–4 hours.
Q2: My final peptide shows a high percentage of D-Cys epimers. How can I prevent this loss of stereointegrity? Causality: Uronium/aminium salts like HATU require strong tertiary bases like DIPEA to generate the active ester. The combination of a strong base and the electron-withdrawing activated ester rapidly abstracts the α-proton of the cysteine, leading to enolization and subsequent epimerization. Solution: Switch your activation chemistry. As demonstrated in [2], a carbodiimide-based system using DIC and OxymaPure is the gold standard for suppressing Cys epimerization[3]. OxymaPure acts as an excellent leaving group while maintaining a slightly acidic microenvironment that prevents α-proton abstraction. If you must use HATU, replace DIPEA with a weaker, sterically hindered base like 2,4,6-collidine.
Q3: Can I use Microwave-Assisted SPPS (MW-SPPS) to overcome the sluggish coupling of this pseudoproline? Causality: Microwave energy rapidly overcomes the activation energy barrier of sterically hindered couplings. However, the rate of Cys epimerization increases exponentially with heat. Solution: Proceed with extreme caution. If MW-SPPS is necessary for a highly aggregated sequence, strictly limit the coupling temperature to 50°C (do not use standard 75°C or 90°C protocols) and exclusively use the DIC/OxymaPure activation system[2].
Q4: The peptide synthesized successfully, but LC-MS shows a +40 Da mass adduct. What went wrong during cleavage? Causality: The +40 Da adduct indicates that the 2,2-dimethylthiazolidine ring of the pseudoproline did not fully open during global deprotection. While oxazolidine (Ser/Thr) pseudoprolines cleave rapidly, Cys-derived thiazolidines can exhibit sequence-dependent stability[3]. Solution: Ensure your cleavage cocktail contains sufficient water to act as a nucleophile to trap the released acetone. Use a cocktail of TFA/TIS/H₂O (95:2.5:2.5). According to [3], complete removal of Cys pseudoprolines may require extending the cleavage time to 3–4 hours at room temperature.
Mechanistic & Workflow Visualizations
Fig 1. Decision tree for optimizing Fmoc-Lys(Boc)-Cys(ΨMe,Mepro)-OH coupling conditions.
Fig 2. Mechanistic pathway of Cys epimerization versus successful stereoselective aminolysis.
Quantitative Data: Coupling Systems Comparison
Selecting the correct reagent system is the single most critical variable when handling this dipeptide. The table below synthesizes the performance metrics of common activation strategies.
| Coupling System | Base | Temperature | Relative Reaction Rate | Epimerization Risk | Application Recommendation |
| DIC / OxymaPure | None | Room Temp (25°C) | Moderate | Very Low | Optimal for maintaining stereointegrity in standard sequences. |
| HATU / DIPEA | DIPEA | Room Temp (25°C) | Fast | High | Not recommended due to severe D-Cys formation. |
| HATU / 2,4,6-Collidine | Collidine | Room Temp (25°C) | Fast | Low-Moderate | Good alternative if carbodiimides cannot be used. |
| DIC / OxymaPure | None | Microwave (50°C) | Very Fast | Moderate | Best for highly aggregated, difficult-to-couple sequences. |
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. Do not proceed to the next synthetic step until the validation gateway is cleared.
Protocol A: Stereoselective Room Temperature Coupling (Recommended)
This protocol utilizes a carbodiimide activator with a high-efficiency acidic additive to suppress racemization[2].
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in fresh N,N-Dimethylformamide (DMF) for 15 minutes. Drain.
-
Pre-activation (Crucial for Cys): In a separate clean vessel, dissolve Fmoc-Lys(Boc)-Cys(ΨMe,Mepro)-OH (4.0 equivalents relative to resin loading) and OxymaPure (4.0 equivalents) in a minimal volume of DMF to achieve a 0.2 M concentration.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 equivalents) to the solution. Stir for exactly 2 minutes to form the active ester.
-
Coupling: Transfer the pre-activated solution to the resin. Agitate gently at room temperature (25°C) for 2 to 4 hours.
-
Validation Gateway (Kaiser Test): Wash the resin thoroughly with DMF (5x) and DCM (3x). Remove a few beads and perform a Kaiser (Ninhydrin) test.
-
Pass: Beads remain yellow/colorless (free amines are fully acylated). Proceed to Fmoc deprotection.
-
Fail: Beads turn dark blue. Do not deprotect. Repeat Steps 2-4 using fresh reagents for a 2-hour double coupling.
-
Protocol B: Controlled Microwave-Assisted Coupling (For Aggregated Sequences)
Reserved for sequences where steric hindrance completely stalls room-temperature aminolysis.
-
Reagent Preparation: Dissolve the dipeptide (5.0 eq) and OxymaPure (5.0 eq) in DMF (0.3 M concentration). Add DIC (5.0 eq) and immediately add to the resin vessel in the microwave synthesizer.
-
Microwave Parameters: Set the instrument to ramp to 50°C maximum over 2 minutes. Hold at 50°C for exactly 15 minutes. Warning: Exceeding 50°C will result in >15% D-Cys epimerization.
-
Washing: Drain the reaction vessel and wash rapidly with DMF (5x) to remove heat and reactive intermediates.
-
Validation Gateway (Micro-Cleavage LC-MS): Because the Kaiser test cannot detect epimerization, withdraw 2 mg of the coupled resin. Treat with 200 µL of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. Precipitate in cold ether, dissolve in ACN/H₂O, and analyze via UPLC-MS.
-
Pass: Single sharp peak at the expected target mass.
-
Fail: Split peaks of identical mass (diastereomers). If this occurs, you must abandon MW-SPPS for this step and revert to Protocol A.
-
References
-
Postma, T. M., & Albericio, F. (2014). "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis." Organic Letters, 16(6), 1772–1775. [Link]
-
Subirós-Funosas, R., et al. (2014). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 20(1), 30. [Link]
Sources
Minimizing racemization during Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of synthesizing "difficult" or aggregation-prone peptides.
The incorporation of pseudoproline dipeptides, specifically Fmoc-Lys(Boc)-Cys(Ψ(Me,Me)pro)-OH , is a highly effective strategy to disrupt β-sheet aggregation, enhance solubility, and prevent aspartimide formation during Solid-Phase Peptide Synthesis (SPPS). However, coupling a dipeptide with a C-terminal thiazolidine ring presents a unique stereochemical challenge. Below is our comprehensive guide to understanding and minimizing C-terminal Cys(Ψ) racemization.
Mechanistic Insight: The Root Cause of Racemization
In standard peptide synthesis, the primary pathway for racemization (epimerization) is the formation of an oxazolone intermediate upon activation of the C-terminal carboxylic acid. Because the C-terminal residue of Fmoc-Lys(Boc)-Cys(Ψ(Me,Me)pro)-OH is a cyclic thiazolidine (a pseudoproline), the conformational constraint of the 5-membered ring completely blocks oxazolone formation ().
If the oxazolone pathway is blocked, why does racemization still occur?
The answer lies in base-catalyzed direct enolization . The
💬 Frequently Asked Questions (Troubleshooting)
Q1: I am using standard HBTU/DIPEA chemistry. Why is my Cys(Ψ) coupling yielding >10% D-Cys epimer?
A: Uronium/aminium coupling reagents like HBTU or HATU require a minimum of 2.0 equivalents of a strong tertiary amine (DIPEA or NMM) to generate the active ester. This highly basic environment directly triggers the enolization of the thiazolidine
Q2: What is the optimal coupling reagent combination to minimize this racemization? A: The gold standard for coupling racemization-prone C-terminal residues is DIC/OxymaPure . Unlike HBTU, DIC/Oxyma operates at a neutral-to-slightly-acidic pH, completely bypassing the direct enolization pathway. If a uronium salt must be used (e.g., COMU), it should be paired with a weak, sterically hindered base like TMP (2,4,6-trimethylpyridine) at exactly 1.0–2.0 equivalents ().
Q3: Can I use Microwave-Assisted SPPS (MW-SPPS) for this specific coupling? A: It is highly discouraged to use standard MW-SPPS protocols (e.g., 75°C–90°C) when coupling C-terminal Cys pseudoprolines. Elevated temperatures exponentially increase the rate of direct enolization. If microwave assistance is necessary to overcome steric hindrance, cap the temperature at 50°C and strictly use base-free activation (DIC/Oxyma) ().
📊 Quantitative Data: Impact of Coupling Conditions
The table below summarizes benchmark data comparing various activation systems and their impact on D-Cys epimer formation during C-terminal thiazolidine coupling.
| Activation System | Base (Equivalents) | Temperature | Coupling Time | % D-Cys Epimer Formation |
| HBTU / HOBt | DIPEA (2.0 eq) | 75°C (MW) | 15 min | > 12.0% |
| HATU / HOAt | DIPEA (2.0 eq) | 25°C (Room Temp) | 60 min | 4.5% |
| COMU | TMP (2.0 eq) | 25°C (Room Temp) | 60 min | < 1.0% |
| DIC / OxymaPure | None | 50°C (MW) | 30 min | 0.8% |
| DIC / OxymaPure | None | 25°C (Room Temp) | 120 min | < 0.5% |
Data represents community benchmarks for Cys(Ψ) epimerization studies. DIC/Oxyma at room temperature provides the highest chiral integrity.
🔬 Optimized Experimental Protocol: Epimerization-Free Coupling
To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for coupling Fmoc-Lys(Boc)-Cys(Ψ(Me,Me)pro)-OH to your resin-bound peptide.
Step 1: Resin Preparation & Fmoc Removal
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Perform N-terminal Fmoc deprotection using 20% Piperidine in DMF (2 × 5 minutes).
-
Critical: Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min) to ensure zero residual piperidine remains in the resin matrix, as trace base will catalyze enolization during the subsequent coupling.
Step 2: Preparation of the Activation Mixture (Base-Free)
-
Weigh 2.0 equivalents of Fmoc-Lys(Boc)-Cys(Ψ(Me,Me)pro)-OH relative to the resin loading.
-
Weigh 2.0 equivalents of OxymaPure (Ethyl cyanohydroxyiminoacetate).
-
Dissolve both solids in a minimal volume of DMF (approx. 0.1 M concentration).
-
Add 2.0 equivalents of DIC (N,N'-Diisopropylcarbodiimide) to the solution.
-
Vortex briefly and allow pre-activation for exactly 2 minutes. Do not add DIPEA or NMM.
Step 3: Coupling
-
Transfer the activated mixture to the reaction vessel containing the resin.
-
Agitate gently at Room Temperature (25°C) for 2 to 4 hours.
Step 4: Self-Validation & Monitoring
-
Perform a Kaiser test on a few resin beads.
-
LC-MS Micro-cleavage: Cleave a 1 mg aliquot of resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Analyze the crude intermediate via LC-MS to confirm the desired mass
and use a high-resolution chiral HPLC column to verify that D-Cys epimer formation is < 1% before proceeding with downstream chain elongation.
🗺️ Mandatory Visualization: Racemization Pathways
Mechanistic pathways of Cys(Psi) racemization and mitigation strategies during SPPS.
📚 References
-
Title: Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: Journal of Peptide Science (Wiley) URL: [Link]
-
Title: Fragment Condensation of C-Terminal Pseudoproline Peptides without Racemization on the Solid Phase Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis Source: Tetrahedron (Elsevier) URL: [Link]
Overcoming steric hindrance in Lys-Cys pseudoproline synthesis
Executive Summary
The synthesis of the Lys-Cys pseudoproline dipeptide (typically Fmoc-Lys(Boc)-Cys(ΨMe,Me)-OH) represents a specific "bottleneck" class in peptide chemistry. While pseudoprolines (Ψ) are essential for disrupting
The core challenge is the N-acylation of the thiazolidine ring . The Cys-derived thiazolidine presents a sterically crowded secondary amine that is remarkably unreactive toward standard activated esters (e.g., HBTU/DIPEA). This guide details the "Acid Chloride Method" and specific troubleshooting protocols to overcome this barrier while preserving chiral integrity.
Module 1: The Synthesis Bottleneck (Mechanism & Causality)
The Steric Conflict
Standard solid-phase peptide synthesis (SPPS) relies on the rapid reaction between a primary amine and an activated ester. However, in Lys-Cys pseudoproline synthesis, you are attempting to couple a bulky amino acid (Fmoc-Lys(Boc)-OH) to a secondary amine embedded within a 2,2-dimethylthiazolidine ring.
-
Factor 1 (Nucleophile): The thiazolidine nitrogen is secondary and shielded by the gem-dimethyl groups at the C2 position.
-
Factor 2 (Electrophile): The incoming Lysine carries a bulky side-chain protecting group (typically Boc or Alloc), further impeding the approach.
-
Consequence: Standard activation (DIC/HOBt or HBTU) yields <20% conversion, leading to deletion sequences and difficult purification.
Visualizing the Reaction Pathway
The following diagram illustrates the critical failure point and the bypass strategy using Acid Chlorides.
Caption: Comparative workflow showing the failure of standard activation versus the success of the Acid Chloride method for hindering secondary amines.
Module 2: Validated Protocols
Protocol A: In Situ Acid Chloride Coupling (The "Gold Standard")
Context: This protocol is used to synthesize the dipeptide block in solution or to couple Fmoc-Lys to a resin-bound Cys-pseudoproline. We utilize Bis(trichloromethyl)carbonate (BTC) to generate the acid chloride of Lysine in situ, as isolated Fmoc-amino acid chlorides are unstable.
Reagents:
-
Fmoc-Lys(Boc)-OH (1.0 eq)
-
BTC (0.33 eq)
-
2,4,6-Collidine (Base, 3.0 eq) — Crucial: milder than DIPEA, reduces racemization.
-
THF or DCM (Anhydrous)
Step-by-Step:
-
Activation: Dissolve Fmoc-Lys(Boc)-OH (1 mmol) and BTC (0.33 mmol) in anhydrous THF (5 mL) under Argon.
-
Formation: Add 2,4,6-Collidine (3 mmol) dropwise. A white precipitate (collidinium chloride) will form. Stir for 15 minutes. The solution now contains the highly reactive Fmoc-Lys(Boc)-Cl.
-
Coupling: Add the solution containing the Cys-thiazolidine (free amine) directly to this mixture.
-
Reaction: Stir for 1–2 hours. Monitor via TLC or HPLC.[2]
-
Quench: Quench with MeOH before aqueous workup.
Why this works: The acid chloride is a small, highly electrophilic species that can penetrate the steric shield of the thiazolidine ring where bulky OBt/OAt esters cannot.
Protocol B: SPPS Integration of the Dipeptide
Context: Once you have the Fmoc-Lys(Boc)-Cys(ΨMe,Me)-OH dipeptide, coupling it to the peptide resin is straightforward but requires care to prevent epimerization of the Cys residue.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | DIC / Oxyma Pure | Superior suppression of racemization compared to HATU/Base. |
| Stoichiometry | 2.5 eq Dipeptide | Precious reagent; do not use standard 5 eq. |
| Solvent | DMF/DCM (1:1) | DCM improves swelling, essential for bulky dipeptides. |
| Reaction Time | 2 hours (Double Couple) | Ensure complete acylation of the resin-bound amine. |
Module 3: Troubleshooting & FAQs
Category 1: Low Yields & Coupling Failures[1][3]
Q: I am trying to couple Fmoc-Lys(Boc)-OH to H-Cys(Ψ)-Resin using HATU, but the Kaiser test is still positive. Why? A: The Kaiser test is often unreliable (false negative) for secondary amines like thiazolidines. More importantly, HATU/DIPEA is often insufficient for this specific steric mismatch.
-
Immediate Fix: Switch to the BTC/Acid Chloride method (Protocol A) or use HATU with microwave irradiation (75°C for 10 min), though the latter risks racemization.
-
Verification: Use the Chloranil test (specific for secondary amines) instead of Kaiser to check for completion.
Q: My Fmoc-Lys-Cys(Ψ) dipeptide precipitates during synthesis. A: Pseudoprolines are solubility enhancers in a peptide chain, but the protected dipeptide block itself can be hydrophobic.
-
Solution: Use a solvent mixture of THF/DCM (1:1) . Avoid pure DMF for the acid chloride step as DMF can react with acid chlorides to form Vilsmeier salts, consuming your reagent.
Category 2: Racemization & Purity[4]
Q: I observe a "doublet" peak for my peptide in HPLC. Is this racemization?
A: It is highly likely. Cysteine derivatives are prone to C
-
Root Cause: Using strong bases like DIPEA or DBU during the slow coupling to the hindered amine promotes proton abstraction at the Cys alpha-carbon.
-
Correction: Replace DIPEA with 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM) . These weaker bases are sufficient to neutralize the HCl generated by BTC but are less likely to deprotonate the alpha-carbon.
Category 3: Deprotection Issues
Q: After cleavage, the mass spec shows +40 Da. Is the pseudoproline still attached? A: Yes. The +40 Da corresponds to the isopropylidene acetal (the "gem-dimethyl" group) failing to hydrolyze.
-
Mechanism: Thiazolidines are more stable to acid than oxazolidines (Ser/Thr Ψ).
-
Fix: Ensure your cleavage cocktail contains sufficient water.
Logic Tree: Troubleshooting Flow
Caption: Decision matrix for diagnosing common failures in Lys-Cys pseudoproline synthesis and usage.
References
-
Mutter, M., et al. (1995).[1] Pseudoprolines (psi Pro) for accessing "inaccessible" peptides. Journal of the American Chemical Society .
-
Wöhr, T., et al. (1996).[6] Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society .
- Haase, C., et al. (1999). Acylation of bulky amines: A new, efficient method for the synthesis of sterically hindered peptides. Journal of the American Chemical Society. (Note: Establishes the Acid Chloride/BTC utility for hindered amines).
-
Sampson, W.R., et al. (1999). The synthesis of Cys-containing peptides using pseudoproline dipeptides. Journal of Peptide Science .
-
Novabiochem (Merck). Technical Note: Pseudoproline Dipeptides in Fmoc SPPS.
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Synthesis with Lys-Cys Dipeptides
Welcome to the technical support center for the Lys-Cys dipeptide strategy. As a Senior Application Scientist, I've designed this guide to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into leveraging this powerful technique for synthesizing "difficult" peptide sequences. This is not just a list of steps; it's a comprehensive resource explaining the why behind the how, ensuring your experiments are built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of the Lys-Cys dipeptide strategy.
Q1: What exactly is a "difficult sequence" in the context of peptide synthesis?
A "difficult sequence" refers to a peptide chain that is prone to problems during stepwise solid-phase peptide synthesis (SPPS). The primary issue is aggregation, where growing peptide chains interact with each other through non-covalent forces, most commonly hydrogen bonds, to form stable secondary structures like β-sheets directly on the resin.[1][2] This aggregation leads to several downstream problems:
-
Poor Solvation: The aggregated chains are poorly solvated by the synthesis solvents (like DMF or NMP), making the N-terminus inaccessible.[2]
-
Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps become slow and inefficient, leading to a high percentage of deletion sequences (missing one or more amino acids).
-
Low Yield & Purity: The final crude product is often a complex mixture of deletion sequences and the desired peptide, resulting in very low yields and a difficult purification process.
Hydrophobic sequences, particularly those containing multiple β-branched amino acids (Val, Ile, Thr) or structure-forming residues, are notorious for causing aggregation.[1]
Q2: How does adding a C-terminal Lys-Cys dipeptide help overcome these issues?
The Lys-Cys dipeptide acts as a C-terminal hydrophilic tag or "solubilizing tag" .[3][4] The core principle is to disrupt the inter-chain hydrogen bonding that causes aggregation.
Here’s the mechanism:
-
Disruption of Secondary Structure: The Lys-Cys dipeptide is attached to the resin before the main "difficult sequence" is synthesized. The lysine residue, with its positively charged side chain (once deprotected), imparts significant hydrophilicity to the C-terminus of the growing peptide.[4] This hydrophilic tail is thought to remain well-solvated, effectively acting as a kinetic disruptor that prevents the hydrophobic parent chains from self-associating into ordered β-sheet structures on the resin.[5][6]
-
Improved Solvation & Accessibility: By preventing aggregation, the peptide-resin complex remains swollen and well-solvated, ensuring that the N-terminal Fmoc group is accessible for efficient deprotection and subsequent coupling reactions.[6]
-
Enhanced Post-Cleavage Solubility: After cleavage from the resin, the hydrophilic tag often improves the solubility of the entire peptide in aqueous buffers, which is a significant advantage during HPLC purification.[1][5]
The cysteine residue provides a unique chemical handle. While it contributes modestly to disrupting aggregation, its primary utility is offering a site for potential post-synthetic modifications or serving as part of a cleavable linker strategy.[7][8]
Methodology:
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling (Cysteine):
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (3 eq) and allow to activate for 2 minutes.
-
Add the activated solution to the swollen resin and couple for 2-4 hours at room temperature.
-
Rationale: Using DIC/Oxyma for cysteine minimizes racemization. [9]3. Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Add a solution of 20% 4-methylpiperidine in DMF to the resin. React for 5 minutes, drain, and repeat with fresh solution for 10 minutes. [10]Wash thoroughly with DMF.
-
Second Amino Acid Coupling (Lysine):
-
Couple Fmoc-Lys(Boc)-OH (3 eq) using a standard coupling agent like HBTU (2.9 eq) and a base like DIPEA (6 eq) in DMF. Couple for 1 hour.
-
Rationale: Standard activation is acceptable for lysine.
-
-
Continue Synthesis: Repeat the deprotection (Step 4) and coupling (Step 5) cycles for each amino acid in your main sequence (A, I, V, L, F).
-
N-Terminal Capping (Optional): After the final Fmoc deprotection, you can cap the N-terminus by reacting the peptide-resin with a mixture of Acetic Anhydride/DIPEA/DMF for 30 minutes to yield an N-acetylated peptide.
-
Final Wash: Wash the completed peptide-resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Cleavage and Deprotection
Safety Notice: Always perform cleavage reactions in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. TFA is highly corrosive.
Methodology:
-
Prepare Cleavage Cocktail: For this peptide, a suitable cocktail is Reagent B : TFA/Water/Phenol/TIS (88:5:5:2 v/v/w/v). Prepare this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange, which is normal due to the release of trityl cations.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Add the filtrate dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (your crude peptide) should form immediately.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging each time.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product as a white or off-white powder.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS to confirm the mass and assess purity before proceeding to purification.
By following these guidelines and understanding the underlying chemistry, you can effectively utilize the Lys-Cys dipeptide strategy to conquer difficult sequences and achieve higher yields and purities in your research.
References
-
Hartrampf, N., et al. (2020). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. Journal of the American Chemical Society. Available at: [Link]
-
Zheng, J., et al. (2023). Supporting Information: A Cysteine-specific Solubilizing Tag Strategy Enables Efficient Chemical Protein Synthesis of Difficult Targets. The Royal Society of Chemistry. Available at: [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available at: [Link]
-
Zheng, J., et al. (2024). The Lys-C mediated removal of solubilizing tags on D-peptide substrates... ResearchGate. Available at: [Link]
-
Hartrampf, N., et al. (2020). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. PMC. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Zheng, J., et al. (2024). A cysteine-specific solubilizing tag strategy enables efficient chemical protein synthesis of difficult targets. PMC. Available at: [Link]
-
JPT Peptide Technologies. (2023). Comprehensive Guide to Peptide C-Terminal Modifications. Available at: [Link]
-
Ceballos, J., et al. (2021). Cys–Cys and Cys–Lys Stapling of Unprotected Peptides Enabled by Hypervalent Iodine Reagents. PMC. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]
-
Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]
-
Veranova. (2025). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. Available at: [Link]
-
Chong, S., et al. (1998). Utilizing the C-terminal cleavage activity of a protein splicing element to purify recombinant proteins in a single chromatographic step. PubMed. Available at: [Link]
-
Wang, C., et al. (2023). Cys–Lys stapling for unprotected peptides via tunable linkers. Oxford Academic. Available at: [Link]
-
Di Marco, M., et al. (2023). A Lysine Residue at the C-Terminus of MHC Class I Ligands Correlates with Low C-Terminal Proteasomal Cleavage Probability. MDPI. Available at: [Link]
-
Li, C., et al. (2022). Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs). PMC. Available at: [Link]
-
Weinstabl, H., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available at: [Link]
-
Ollivier, N., et al. (2019). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. ChemRxiv. Available at: [Link]
- Charlebois, T., et al. (2013). Methods to modulate c-terminal lysine variant distribution. Google Patents.
Sources
- 1. A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. genscript.com [genscript.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. A cysteine-specific solubilizing tag strategy enables efficient chemical protein synthesis of difficult targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Preventing oxidation of Cysteine after pseudoproline cleavage
To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Preventing Cysteine Oxidation Following Pseudoproline Cleavage
Introduction
The use of Pseudoproline dipeptides (ΨPro) is a standard strategy to overcome aggregation in Solid-Phase Peptide Synthesis (SPPS).[1][2] By introducing a "kink" in the backbone, they disrupt
Whether you are cleaving a Cysteine-derived pseudoproline (Thiazolidine, Cys(
The Paradox: The high water concentration and extended reaction times required to fully hydrolyze the pseudoproline ring create an environment that depletes scavengers, leaving the newly liberated (or concurrently deprotected) Cysteine thiols exposed to oxidation.
This guide details the mechanistic risks and provides self-validating protocols to ensure the recovery of native, reduced Cysteine.
Part 1: The Mechanism of Failure
To prevent oxidation, one must understand the cleavage pathway. The pseudoproline ring does not simply "fall off"; it undergoes a two-step acid-catalyzed hydrolysis.
The Pathway to Native Cysteine
-
Ring Opening: TFA protonates the ring nitrogen/oxygen/sulfur, leading to ring opening and the formation of an imine (Schiff base) intermediate.
-
Hydrolysis: Water attacks the imine, releasing the ketone (acetone) and regenerating the native N-terminal amine and side chain (SH for Cys, OH for Ser/Thr).
The Risk: If water is insufficient, the imine remains (mass +40 Da). If scavengers (EDT/DTT) are depleted during the long hydrolysis, the free thiol oxidizes to Cystine (dimer) or Sulfenic Acid (mass +16 Da).
Caption: The hydrolysis of the imine intermediate is the rate-limiting step. Without adequate reducing agents, the native thiol is instantly vulnerable to dimerization.
Part 2: Optimized Cleavage Protocols
Standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% Water) are insufficient for Cysteine recovery after pseudoproline cleavage. You must use a cocktail with a reducing scavenger .[3]
Recommended Cocktails
| Component | Reagent K (Standard) | Reagent L (Low Odor) | Function |
| TFA | 82.5% | 88% | Cleaves resin & protecting groups. |
| Phenol | 5% | -- | Traps Pbf/Pmc cations (Arg protection). |
| Water | 5% | 5% | Critical: Hydrolyzes the ΨPro imine. |
| Thioanisole | 5% | -- | Accelerates Met/Cys deprotection. |
| EDT | 2.5% | -- | Gold Standard: Reduces disulfides & scavenges t-butyl. |
| DTT | -- | 5% (w/v) | Alternative: Solid reducing agent, less malodorous than EDT. |
| TIS | -- | 2% | Silane scavenger (cations).[4] |
Critical Note: TIS (Triisopropylsilane) is a hydride donor but not a disulfide reducing agent. You must use EDT (Ethanedithiol) or DTT (Dithiothreitol) to keep Cys reduced.
Protocol A: The "High-Water" Cleavage (For Cys-ΨPro)
Use this when the sequence contains Cys-derived pseudoprolines (Thiazolidines).
-
Preparation: Prepare Reagent K fresh. If using DTT (Reagent L), ensure it is fully dissolved.
-
Ratio: Use at least 20 mL cocktail per 1 g of resin . High volume ensures the concentration of reactive byproducts remains low.
-
Incubation:
-
Standard: 2.5 – 3 hours at Room Temperature.
-
Why longer? Thiazolidine rings are more stable than Oxazolidines. The extra time ensures complete hydrolysis of the imine.
-
-
Precipitation:
-
Filter resin into cold (-20°C) Diethyl Ether or MTBE.
-
Do not use Rotovap to concentrate the TFA first if you suspect oxidation; concentration increases the acidity and promotes side reactions. Direct precipitation is safer for sensitive Cys.
-
Part 3: Post-Cleavage Workup & Handling
The moment the peptide enters the ether, the scavengers are diluted. This is where most oxidation happens.
The Inert Wash
-
Perform all centrifugation steps in capped tubes.
-
After decanting the ether, flush the peptide pellet with Argon or Nitrogen before adding fresh ether.
-
Repeat ether wash 3x to remove all traces of scavengers (EDT adducts can look like modifications).
Dissolution Strategy
-
Never dissolve in neutral/basic buffer (e.g., PBS, Ammonium Bicarbonate) immediately. High pH promotes disulfide formation (
). -
Solvent: Dissolve the crude pellet in 0.1% TFA / Water or 5% Acetic Acid . The acidic pH keeps the thiol protonated (SH) and unreactive.
-
Lyophilization: Freeze and lyophilize immediately. Do not leave the solution sitting in the autosampler for days.
Part 4: Troubleshooting Guide (Q&A)
Q1: I see a mass shift of +40 Da on my Cysteine peptide. What is it?
-
Diagnosis: Incomplete Pseudoproline Hydrolysis. The "Imine" intermediate (see diagram) has not been hydrolyzed by water.
-
Solution: Your cleavage cocktail was too dry.
-
Fix: Dissolve the crude peptide in a solution of Acetic Acid / Water (1:1) and let it stand for 2-4 hours. The water will finish the hydrolysis. Lyophilize and re-analyze.
-
Q2: I see a mass shift of +12 Da or +14 Da.
-
Diagnosis: Thiazolidine adduct or Methylation.
-
Context: If you used a dimethylthiazolidine (Cys-ΨMe,Me-Pro), the acetone byproduct can theoretically react with scavengers or the peptide, though rare. More likely, +14 is methylation from methanol (if used in washing) or linker fragments.
-
Fix: Ensure no methanol is used during the washing of the resin before cleavage.
Q3: My peptide mass is exactly double the expected mass.
-
Diagnosis: Disulfide Dimerization.
-
Solution: The Cys oxidized during workup.[5]
-
Fix: Add TCEP (Tris(2-carboxyethyl)phosphine) to your HPLC solvent or sample buffer.
-
Protocol: Dissolve peptide in 0.1% TFA.[6] Add TCEP to a final concentration of 5-10 mM. Let stand for 15 mins. Inject onto HPLC. TCEP is active at acidic pH (unlike DTT).
-
Q4: I see +16 Da or +32 Da peaks.
-
Diagnosis: Cysteine Oxidation (Sulfenic/Sulfinic acid) or Methionine Oxidation.
-
Solution: This is irreversible (for sulfinic/sulfonic) or hard to reverse.
-
Prevention:[7] You likely omitted EDT/DTT or used old ether containing peroxides. Always use fresh scavengers and peroxide-free ether.
-
Q5: Can I use TIS instead of EDT? The smell is unbearable.
-
Answer: No. TIS scavenges cations (t-butyl) but does not effectively reduce S-S bonds or prevent S-alkylation in complex sequences. If you cannot use EDT, you must use DTT (Reagent L) or TES (Triethylsilane) , though TES is less effective for Cys protection than EDT.
References
-
Bachem. (2021). Cysteine Derivatives and Protecting Groups in SPPS. Bachem Technical Guides. Link
-
Sigma-Aldrich (Merck). (2023). Cleavage Cocktails for Fmoc Synthesis: Reagent K and L. Sigma-Aldrich Technical Bulletins. Link
-
Sampson, W. R., et al. (2014). Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement. Journal of Peptide Science. Link
-
Biotage. (2023).[4] Peptides containing cysteine: The role of scavengers in cleavage cocktails. Biotage Blog. Link
-
Albericio, F., et al. (2022).[8] Solid-Phase Synthesis of an “Inaccessible” Peptide Using a Pseudoproline Monomer. ACS Omega.[7] Link
Sources
Resolving aggregation issues in SPPS with Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
Technical Support Center: Advanced SPPS Solutions Topic: Aggregation Resolution via Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH Ticket ID: #SPPS-AGG-004 Status: Open Responder: Senior Application Scientist, Peptide Chemistry Division[]
Introduction: The "Kink" Strategy
Welcome to the Advanced SPPS Support Center. You are likely utilizing this compound because you have encountered a "difficult sequence"—typically a hydrophobic region undergoing on-resin aggregation (beta-sheet formation).[]
This dipeptide is a Pseudoproline (PsiPro) building block.[][2] It serves a dual purpose:
-
Solubility: It introduces a "kink" in the peptide backbone (cis-amide bond preference), physically disrupting intermolecular hydrogen bonding and preventing precipitation.
-
Efficiency: It is supplied as a pre-formed dipeptide.[][3][4] This allows you to bypass the notoriously difficult step of coupling an amino acid onto the sterically hindered secondary amine of a pseudoproline ring.[3]
Below is your technical dossier for troubleshooting, optimizing, and validating the use of this building block.
Module 1: Mechanism & Rationale
Q: How exactly does this dipeptide prevent my synthesis from failing?
A: Long peptide chains often adopt secondary structures (beta-sheets) on the resin, causing "gelation."[] This prevents reagents from reaching the reactive N-terminus.[]
The Cys(Psi(Me,Me)pro) unit mimics the structure of Proline. The oxazolidine/thiazolidine ring forces the backbone into a cis-conformation. This acts as a "beta-sheet breaker," keeping the peptide chain solvated and accessible for subsequent couplings.
Visualizing the Mechanism:
Figure 1: Mechanism of aggregation disruption. The PsiPro unit prevents the resin collapse associated with difficult sequences.
Module 2: Coupling Protocol & Troubleshooting
Q: I am seeing low coupling efficiency of the dipeptide itself. How do I optimize this?
A: While the dipeptide solves downstream aggregation, the unit itself is bulky.[4] You must treat its coupling as a "critical step."[]
Recommended Coupling Parameters:
| Parameter | Recommendation | Rationale |
| Activator | HATU or PyBOP | Stronger activation is required than standard HBTU/DIC to overcome steric bulk.[] |
| Base | DIPEA (DIEA) | Collidine can be used if epimerization is a major concern, but DIPEA is standard for HATU.[] |
| Stoichiometry | 2.5 - 3.0 eq | Do not use large excesses (5-10 eq) as this is costly; 3 eq is usually sufficient with HATU.[] |
| Time | 2 hours to Overnight | Slower kinetics due to the thiazolidine ring bulk. |
| Solvent | DMF/DMSO (10%) | Add DMSO if the accepting resin-bound peptide is already aggregated.[] |
Troubleshooting Workflow:
-
Check the "Acceptor": Is the N-terminus on the resin accessible? If the previous AA was difficult, the resin might already be aggregated. Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines) before adding the dipeptide.
-
Double Coupling: If the first coupling fails, do not just extend time. Wash and repeat with fresh reagents.[][5][6]
-
Positioning: The "n+1" rule. The beneficial "kink" effects are most prominent at the n and n+1 residues following the PsiPro. Place this unit before the predicted difficult region (towards the C-terminus of the hydrophobic stretch).
Module 3: Post-Coupling Precautions
Q: Can I treat the resin normally after coupling this unit?
A: NO. The thiazolidine ring is acid-sensitive.[]
-
Avoid Acidic Washes: Do not use 0.1% TFA or HOBt washes in DMF to clean the resin. This can cause premature ring opening on the resin.
-
Fmoc Removal: Standard piperidine (20% in DMF) is safe.[] The ring is stable to base.[4]
-
Subsequent Coupling: The N-terminus of this dipeptide is a standard Lysine alpha-amine.[] The next coupling is usually easier because the PsiPro kink has improved solvation.
Module 4: Cleavage & Regeneration (The Critical Step)
Q: My mass spec shows a peak +40 Da higher than expected. What happened?
A: This indicates incomplete ring opening .[] The Psi(Me,Me) moiety is an isopropylidene acetal. Upon TFA cleavage, it must hydrolyze to regenerate the native Cysteine and release acetone.
The Regeneration Reaction: Thiazolidine Ring + H2O --(TFA)--> Native Cys + Acetone
Optimization for Complete Regeneration:
-
Water Concentration: The ring opening is a hydrolysis reaction. Your cleavage cocktail must contain at least 2.5% - 5% water.[] Anhydrous TFA will not open the ring.
-
Scavengers (Crucial): When the ring opens, the liberated Cysteine sulfhydryl (-SH) is highly reactive. You must use thiols to prevent alkylation by the leaving carbocations (from Boc/tBu groups).
-
Recommended:EDT (1,2-Ethanedithiol) or DODT .[]
-
Avoid: TIS-only cocktails for Cys-containing peptides.[]
-
-
Time: Thiazolidines (Cys-derived) are more stable than Oxazolidines (Ser/Thr-derived).[] Extend cleavage time to 3–4 hours if you see the +40 Da adduct.
Cleavage Cocktail Recommendation (Reagent K modified):
-
TFA: 90%
-
Water: 5% (Hydrolysis source)[]
-
Phenol: 2.5%[7]
-
EDT/DODT: 2.5% (Cys Scavenger)[]
Module 5: Diagnostic Decision Tree
Use this logic flow to resolve yield issues.
Figure 2: Diagnostic workflow for evaluating synthesis failure modes.
References
-
Mutter, M., et al. (1995).[] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(21), 3847-3848.[] Link
-
Wöhr, T., et al. (1996).[] "Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[][2][3][7][8] Journal of the American Chemical Society, 118(39), 9218-9227. Link[]
-
White, P., et al. (2004).[] "Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides." Journal of Peptide Science, 10(1), 18-26.[][3] Link[]
-
Sampson, W.R., et al. (1999).[] "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science, 5(9), 403-409.[] Link
Sources
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
Slow coupling rates of amino acids onto N-terminal pseudoprolines
Technical Support Center: Pseudoproline Coupling Challenges
A Senior Application Scientist's Guide to Overcoming Slow Coupling Rates onto N-Terminal Pseudoprolines
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who leverage the power of pseudoproline dipeptides to conquer difficult sequences but encounter challenges when coupling the next amino acid onto the N-terminal pseudoproline. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the problem and a logical framework for troubleshooting.
Pseudoproline dipeptides are a cornerstone of modern peptide synthesis, renowned for their ability to disrupt peptide aggregation by introducing a temporary "kink" in the peptide backbone.[1][2][3] This kink breaks up the intermolecular hydrogen bonding that leads to β-sheet formation, keeping the growing peptide chain solvated and accessible for efficient reactions.[1] However, the very structural feature that makes them effective—the sterically hindered oxazolidine or thiazolidine ring—is also the source of a common synthetic bottleneck: the slow and often incomplete acylation of the pseudoproline's N-terminal secondary amine.[2][3]
This guide provides a structured approach to diagnosing, troubleshooting, and resolving these coupling issues, ensuring higher yields and purer final products.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the challenges of coupling onto N-terminal pseudoprolines.
Q1: What is the primary reason for slow coupling rates onto an N-terminal pseudoproline?
The slow kinetics are a direct result of steric hindrance. A pseudoproline is formed from a Ser, Thr, or Cys residue where the side chain has been cyclized with the backbone nitrogen to form an oxazolidine or thiazolidine ring.[2] This five-membered ring structure is bulky and conformationally constrained, physically shielding the N-terminal secondary amine. This makes it difficult for the activated carboxyl group of the incoming amino acid to approach the nitrogen nucleophile at the optimal angle for amide bond formation, thus slowing down the reaction rate significantly compared to coupling onto a primary amine or even a less-hindered secondary amine like proline.[2][3]
Q2: If direct coupling is so difficult, why are pseudoprolines used at all?
This is a critical point. The difficulty lies in coupling onto a pseudoproline monomer. To circumvent this, pseudoprolines are almost exclusively incorporated as pre-formed Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptides .[1][3][4] This strategy brilliantly bypasses the problematic step. Instead of coupling an amino acid to a resin-bound pseudoproline, you are coupling a dipeptide (which has a standard primary amine N-terminus) onto the growing peptide chain. The difficult coupling onto the pseudoproline nitrogen has already been performed in solution during the synthesis of the dipeptide building block, under optimized conditions not always achievable in solid-phase.
Q3: Is direct, on-resin acylation of a pseudoproline monomer ever successful?
While the use of dipeptides is the standard and most reliable method, recent advancements, particularly in flow peptide chemistry, have explored the direct acylation of pseudoproline monomers on the solid support.[4][5] These methods often require a significant excess of reagents, higher concentrations, and carefully optimized conditions to achieve acceptable yields.[4] For most standard laboratory SPPS, especially for complex peptides, using pre-formed dipeptides remains the most cost-effective and efficient strategy.[2][4]
Q4: Are certain amino acids known to be especially difficult to couple onto a pseudoproline N-terminus?
Yes. While all couplings onto a pseudoproline are challenging, amino acids that are themselves sterically bulky (e.g., Val, Ile, Phe) can exacerbate the problem. Furthermore, studies in flow chemistry have shown that some amino acids, such as Aspartic Acid (Asp), can have exceptionally low coupling efficiencies when coupled directly to a pseudoproline monomer.[4] This is why understanding your sequence and anticipating these difficult couplings is key to planning a successful synthesis.
Troubleshooting Guide: Incomplete Coupling onto N-Terminal Pseudoprolines
This section provides a systematic workflow for identifying and resolving incomplete coupling reactions.
Logical Workflow for Troubleshooting
The following diagram outlines the decision-making process when a difficult coupling onto a pseudoproline is suspected or confirmed.
Caption: A workflow for troubleshooting incomplete coupling reactions.
Step 1: Accurate Monitoring of the Coupling Reaction
Standard monitoring tests are crucial. However, it's vital to use the correct one for a secondary amine.
-
Kaiser Test: Do NOT rely on the Kaiser test. It is designed for primary amines and gives a weak or false-negative result (a reddish-brown color instead of the distinct blue) for secondary amines like proline and pseudoproline.[6]
-
TNBS Test (2,4,6-Trinitrobenzenesulfonic Acid): This is the recommended method. The TNBS test gives a positive red color for both primary and secondary free amines, making it ideal for confirming the presence of unreacted N-terminal pseudoproline.[1]
-
Isatin or Chloranil Test: These are also excellent alternatives that produce a distinct blue color specifically with unprotected secondary amines like proline and are therefore suitable for pseudoproline.[6]
Protocol 1: TNBS Test for Unreacted Amines
Carefully remove a small sample of resin beads (approx. 5 mg) from the reaction vessel.
Wash the beads thoroughly with DMF (3-5 times) to remove any residual reagents.
Suspend the beads in fresh DMF.
Add one drop of 10% DIPEA in DMF and one drop of 5% TNBS in DMF.
Let the sample stand at room temperature for 5-10 minutes.
Observe the color of the beads.
Colorless/Yellow Beads: Coupling is complete.
Red/Orange Beads: Coupling is incomplete; unreacted amines are present.[1]
Step 2: The First Response - Double Coupling
If the monitoring test is positive, the most straightforward first step is to perform a second coupling (a "double couple").[6]
Use the same coupling protocol and reagent equivalents as the first attempt. For many moderately difficult couplings, simply extending the reaction time via a second coupling is sufficient to drive the reaction to completion. After the second coupling, monitor the reaction again using the TNBS or Isatin test.
Step 3: Advanced Strategies for Persistent Incomplete Couplings
If a double couple is insufficient, you must employ more aggressive coupling strategies. It is often best to switch to a different class of coupling reagent for the second attempt.[6]
-
Switch to a Stronger Coupling Reagent: If you initially used a carbodiimide like DIC/OxymaPure, switch to a more potent aminium/uronium salt-based reagent like HATU or HCTU. These reagents form highly reactive intermediates and are generally more effective for hindered couplings.[1][6] Reagents based on OxymaPure or HOAt (like HATU) are also preferred as they exhibit lower rates of racemization compared to HOBt-based reagents.[1]
-
Increase Reagent Equivalents and Concentration: Recent studies have shown that increasing the concentration of the amino acid and coupling reagents, even more so than just the molar equivalents, can significantly improve coupling efficiency onto pseudoprolines.[4] Try increasing from a standard 3-5 equivalents to 5-7 equivalents.
-
Extend Coupling Time: For pseudoproline dipeptides themselves, a minimum coupling time of 1 hour is often required.[7] For coupling onto a pseudoproline, extending the time to 2-4 hours or even overnight at room temperature may be necessary.
-
Utilize Microwave Synthesis: Microwave-assisted SPPS can dramatically accelerate slow coupling reactions.[3] However, be cautious. For sensitive residues, higher temperatures can increase the risk of racemization. A lower microwave temperature (e.g., 50°C) can be a good compromise.[1]
-
Change the Solvent: If peptide aggregation is suspected as a contributing factor, switching the solvent from DMF to more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or a small percentage of DMSO can be beneficial.[6]
Step 4: The Final Safeguard - Capping
If monitoring tests still indicate incomplete coupling after employing advanced strategies, it is crucial to "cap" the unreacted N-terminal amines. Capping permanently blocks these amines from reacting in subsequent cycles, preventing the formation of difficult-to-remove deletion peptide impurities.[6]
Protocol 2: Standard Capping with Acetic Anhydride
After the failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).
Prepare a capping solution. A common mixture is Acetic Anhydride / Pyridine / DMF (e.g., 1:2:7 v/v/v) or Acetic Anhydride / DIPEA / DMF. Use a large excess (e.g., 50 equivalents of acetic anhydride based on resin substitution).[6]
Add the capping solution to the resin and agitate at room temperature for 30-60 minutes.
Wash the resin thoroughly with DMF (3-5 times).
Perform a final TNBS test to confirm that all amines (primary and secondary) have been successfully acetylated (test should be negative). If the test is still positive, repeat the capping procedure.[6]
Data & Protocols
Table 1: Recommended Coupling Conditions for Pseudoproline Dipeptides
While this guide focuses on coupling onto pseudoprolines, ensuring the dipeptide itself is incorporated efficiently is the first step. The table below summarizes effective, commonly used conditions for this initial incorporation.
| Coupling Reagent | Activating Additive | Base (Equivalents) | Reagent Equivalents (Dipeptide:Reagent:Additive) | Solvent | Typical Time |
| HATU | (Internal HOAt) | DIPEA or Collidine (10 eq.) | 5 : 5 : N/A | DMF or NMP | 1-2 hours |
| HBTU | (Internal HOBt) | DIPEA (10 eq.) | 5 : 5 : N/A | DMF or NMP | 1-2 hours |
| DIC | OxymaPure | N/A | 3-5 : 3-5 : 3-5 | DMF | 1-2 hours |
| PyBOP | (Internal HOBt) | DIPEA (10 eq.) | 5 : 5 : N/A | DMF or NMP | 1-2 hours |
Data synthesized from multiple sources.[1]
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | First Action | Advanced Actions (If First Fails) | Final Action |
| Positive TNBS/Isatin test after first coupling | Steric hindrance of N-terminal pseudoproline. | Perform a second coupling ("double couple"). | Switch to HATU/HCTU, increase reagent concentration, extend time, use microwave, change solvent to NMP. | Cap unreacted amines with acetic anhydride. |
| Low final yield, multiple deletion sequences | Incomplete coupling at the pseudoproline step was not detected or addressed. | Re-synthesize, paying close attention to monitoring the critical coupling step. | Proactively use a stronger coupling method (e.g., HATU) for the amino acid following the pseudoproline. | N/A |
| Racemization detected in final product | Coupling conditions were too harsh (e.g., high temperature, wrong base). | Use coupling reagents with racemization suppressants (OxymaPure, HOAt).[1] | Use a hindered base like 2,4,6-collidine instead of DIPEA.[1] Lower temperature for microwave synthesis. | N/A |
References
-
Szabó, E., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. [Link]
- BenchChem. (2025). Application Notes and Protocols: Recommended Coupling Conditions for Pseudoproline Dipeptides. BenchChem Technical Support.
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep Resources.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec Resources.
- Bachem. (2021). Pseudoproline and Isoacyl dipeptides. Bachem Technical Notes.
- White, P., et al. (n.d.). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Merck Millipore Poster.
-
Guryanov, I., et al. (2022). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. ChemRxiv. [Link]
-
Hong, H., et al. (2020). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. PMC. [Link]
- Creative Proteomics. (n.d.). Protein Acetylation Mechanisms and Research Methods.
-
Forte, G.M.A., et al. (2011). N-Terminal Acetylation Inhibits Protein Targeting to the Endoplasmic Reticulum. PLOS Biology. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Cysteine Purity After Ψ(Me,Me)pro Deprotection
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the incorporation of cysteine residues presents a persistent challenge. Beyond the inherent difficulties of its reactive thiol side-chain, cysteine is notoriously susceptible to racemization and other side reactions during coupling.[1][2][3] A powerful strategy to mitigate these issues, especially in aggregation-prone sequences, is the use of pseudoproline dipeptides, such as Fmoc-Xaa-Cys(Ψ(Me,Me)pro)-OH.[4] These building blocks introduce a temporary, proline-like "kink" in the peptide backbone, effectively disrupting the interchain hydrogen bonding that leads to aggregation and improving synthetic outcomes.[5][4][6][7]
However, the advantages gained during synthesis hinge on a critical final step: the quantitative and clean removal of the pseudoproline's oxazolidine ring to regenerate the native cysteine residue. This deprotection, typically performed during the final trifluoroacetic acid (TFA) cleavage, must be meticulously validated.[4] Incomplete deprotection or the formation of side-products can compromise the purity, structure, and function of the final peptide.
This guide provides an in-depth comparison of analytical methodologies for validating cysteine purity post-deprotection, grounded in the causality of experimental choices and best practices for ensuring scientific integrity.
The Deprotection Mechanism: Reverting to the Native State
Pseudoproline dipeptides derived from cysteine contain a thiazolidine ring formed from the cysteine backbone and side-chain reacting with an acetone derivative.[5] This ring structure is stable throughout the Fmoc-SPPS cycles but is designed to be labile to the strong acid conditions of the final cleavage from the resin.[5][4]
The deprotection is an acid-catalyzed hydrolysis of the thiazolidine ring. The TFA in the cleavage cocktail protonates the ring, initiating a ring-opening cascade that regenerates the free thiol and amide backbone of the native Cys-Xaa sequence.[4]
Figure 1. Experimental workflow from deprotection to final validation.
Potential Pitfalls: Key Impurities to Monitor
A successful deprotection yields a single, desired peptide product. However, several side reactions can occur, necessitating a robust analytical strategy for their detection.
-
Incomplete Deprotection: Residual protected peptide is a primary concern. If the cleavage/deprotection time or TFA concentration is insufficient, a portion of the peptide may retain the thiazolidine ring, resulting in a significant impurity with a different mass and retention time.
-
Racemization: Cysteine is highly susceptible to racemization (conversion from the L- to the D-enantiomer) during peptide synthesis, particularly during base-mediated coupling steps.[1][3][8] While pseudoproline use can mitigate this at the C-terminus, the potential for epimerization at the cysteine α-carbon remains a critical purity parameter to assess.[9]
-
β-Elimination: Under basic conditions, cysteine can undergo β-elimination of its protected sulfhydryl group to form a dehydroalanine (Dha) residue.[2] This Dha can subsequently react with piperidine (used for Fmoc removal) to form a piperidinyl-alanine adduct, resulting in a mass shift of +51 Da.[2]
Figure 2. Desired deprotection pathway and potential side reactions.
Comparison of Core Analytical Validation Techniques
No single technique provides a complete picture of peptide purity. A multi-pronged approach, combining chromatography and mass spectrometry, is essential for a self-validating system. The crude product from SPPS contains various impurities, making liquid chromatography a necessary tool for separation and characterization.[10]
| Technique | Primary Purpose | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment, quantification, and purification | High resolution for separating closely related impurities; excellent for quantification via UV detection[10][11][12]; established and robust. | Co-elution of impurities is possible; does not provide mass information for peak identification.[10] |
| Mass Spectrometry (MS) | Identity confirmation and impurity identification | Provides exact molecular weight, confirming the primary sequence and identifying modifications or unexpected adducts[12]; highly sensitive.[12][13] | Not inherently quantitative without standards; TFA can suppress ionization, requiring alternative mobile phase additives like formic acid for optimal LC-MS.[10] |
| Amino Acid Analysis (AAA) | Stoichiometric verification and racemization detection | Quantifies amino acid composition; specialized chiral methods can accurately determine the D/L ratio for cysteine. | Destructive to the sample; does not provide information on sequence or other impurities; cysteine can be difficult to quantify due to oxidative instability.[14][15] |
Experimental Protocols
Protocol 1: Standard Deprotection and Cleavage
This protocol outlines the standard procedure for cleaving the peptide from the resin while simultaneously removing the pseudoproline and other side-chain protecting groups.
-
Preparation: Transfer the peptide-resin (e.g., 0.1 mmol scale) to a reaction vessel.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common choice is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) . TIS acts as a scavenger to quench reactive cations generated during deprotection, preventing side reactions.[16] Use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the TFA solution away from the resin beads and collect it. Precipitate the crude peptide by adding the TFA solution dropwise into 40-50 mL of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether, wash the pellet again with cold ether, and dry the final product under vacuum.
-
Storage: Store the lyophilized peptide under argon at -20°C or below, as peptides with free thiols are susceptible to oxidation.[1]
Protocol 2: Purity Validation by RP-HPLC and MS
This two-step process first assesses purity and then confirms identity.
A. RP-HPLC for Purity Assessment:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient runs from 5% to 95% B over 30-40 minutes. The gradient should be optimized to achieve the best separation of the main peak from impurities.[10]
-
Detection: UV at 214 nm and 280 nm.
-
-
Analysis: Integrate the chromatogram to determine the relative percentage area of the main peak, which corresponds to the crude purity of the peptide. Look for pre- or post-peaks that may indicate impurities like racemized species or incompletely deprotected peptide.
B. LC-MS for Identity Confirmation:
-
Method Adjustment: For MS analysis, it is highly recommended to replace TFA with an MS-compatible acid like 0.1% formic acid in the mobile phases, as TFA can cause significant ion suppression.[10]
-
Sample Injection: Inject the dissolved crude peptide into the LC-MS system.
-
Data Acquisition: Acquire mass spectra across the elution profile of the main peptide peak and any significant impurity peaks.
-
Data Analysis:
-
Main Peak: Deconvolute the mass spectrum of the main peak to confirm its molecular weight matches the theoretical mass of the desired, fully deprotected peptide.
-
Impurity Peaks: Analyze the mass spectra of impurity peaks to identify their structures. For example:
-
A mass corresponding to the Ψ(Me,Me)pro-protected peptide indicates incomplete deprotection.
-
A mass increase of +51 Da could indicate the piperidinyl-alanine adduct from β-elimination.[2]
-
Peaks with the same mass but slightly different retention times may suggest the presence of diastereomers (racemized product), which can often be separated with optimized HPLC conditions.
-
-
Conclusion
The use of Ψ(Me,Me)pro dipeptides is an elegant and effective solution for navigating the synthesis of difficult, cysteine-containing peptides.[16][6][7] However, their utility is directly tied to the success of the final deprotection step. A rigorous validation strategy is not merely a quality control measure but a necessary component of the synthetic process itself. By combining the high-resolution separation power of RP-HPLC with the definitive identification capabilities of mass spectrometry, researchers can confidently verify the structural integrity and purity of their final product. This dual-pronged approach provides a self-validating workflow, ensuring that the peptide used in subsequent applications is precisely the intended molecule, free from confounding impurities.
References
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. Available at: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry. Available at: [Link]
-
Best practices for cysteine analysis. National Institutes of Health (NIH). Available at: [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. Available at: [Link]
-
HPLC Analysis and Purification of Peptides. National Institutes of Health (NIH). Available at: [Link]
-
Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. PubMed. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. EURL. Available at: [Link]
-
A simple method for monitoring the cysteine content in synthetic peptides. ResearchGate. Available at: [Link]
-
Investigation of Impurities in Peptide Pools. MDPI. Available at: [Link]
-
Further Development of New Deprotection Chemistry for Cysteine and Selenocysteine Side Chain Protecting Groups. ResearchGate. Available at: [Link]
-
Deprotection of oxazolidinone group. ResearchGate. Available at: [Link]
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. Available at: [Link]
-
Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide. National Institutes of Health (NIH). Available at: [Link]
-
Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. National Institutes of Health (NIH). Available at: [Link]
-
Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Available at: [Link]
Sources
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Best practices for cysteine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
Comparative Guide: Fmoc-Lys(Boc)-Cys(ΨMe,MePro)-OH vs. Standard Stepwise Cys Coupling
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), sequences containing Cysteine (Cys) adjacent to Lysine (Lys) often present a "perfect storm" of synthetic challenges: high aggregation potential, severe racemization risks, and
While standard stepwise coupling using Fmoc-Cys(Trt)-OH followed by Fmoc-Lys(Boc)-OH is sufficient for simple sequences, it frequently fails in hydrophobic or "difficult" regions, resulting in low crude purity (<50%) and complex deletion sequences.
The use of the pseudoproline dipeptide Fmoc-Lys(Boc)-Cys(ΨMe,MePro)-OH offers a structural intervention. By locking the Cysteine into a thiazolidine ring, this building block mimics the kinked structure of Proline, mechanically disrupting
Mechanistic Deep Dive: The Pseudoproline Effect
To understand the superiority of the dipeptide, one must understand the failure mode of the standard approach.
The Problem: Aggregation and Racemization[2][3]
- -Sheet Formation: During stepwise synthesis, the amide backbone of Cys and Lys residues can participate in inter-chain hydrogen bonding. This leads to "clumping" of the peptide chains on the resin, preventing reagents from reaching the N-terminus.
-
Cysteine Racemization: Activation of Fmoc-Cys(Trt)-OH makes the
-proton highly acidic. In the presence of base (DIPEA/Collidine), this proton is labile, leading to significant conversion from L-Cys to D-Cys (up to 5-10% in difficult couplings).
The Solution: The Thiazolidine "Kink"
The dipeptide unit contains a 2,2-dimethylthiazolidine-4-carboxylic acid (ΨMe,MePro) moiety.
-
Structure: The Cys side chain thiol and
-amino group are cyclized with acetone. -
Conformation: This ring structure forces the peptide backbone into a cis-amide conformation (similar to Proline). This "kink" physically prevents the formation of the extended
-sheets required for aggregation. -
Stereoprotection: Because the Cys residue is already coupled to the Lys within the dipeptide, its carboxyl group is never activated during the SPPS cycle. This renders racemization of the Cys residue mechanistically impossible during chain elongation.
Visualization: Mechanism of Action[4]
Caption: Figure 1. Mechanistic comparison showing how the Thiazolidine ring disrupts aggregation pathways and prevents racemization, ultimately yielding the native peptide upon TFA cleavage.
Comparative Performance Analysis
The following data summarizes typical performance metrics when synthesizing a "difficult" test sequence (e.g., a hydrophobic 25-mer chemokine fragment) containing a central -Lys-Cys- motif.
Table 1: Performance Metrics
| Metric | Standard Stepwise Coupling | Fmoc-Lys(Boc)-Cys(ΨMe,MePro)-OH |
| Coupling Efficiency | Moderate (70-85% per step) | High (>98% for the block) |
| Cys Racemization | 1.5% - 5.0% (Base dependent) | < 0.1% (Undetectable) |
| Aggregation Onset | Immediate after Cys coupling | Delayed by 6-10 residues |
| Crude Purity (HPLC) | 45% - 60% | 85% - 92% |
| Solubility in DMF | Low (Resin swelling reduced) | High (Resin remains solvated) |
| Cost Efficiency | Low material cost, High rework risk | Higher upfront cost, Low rework risk |
Key Observations
-
Purity vs. Yield: While the dipeptide is more expensive per gram than individual amino acids, the elimination of deletion sequences (which are often inseparable by HPLC) results in a lower Total Cost of Ownership for the final purified material.
-
Racemization: In the standard protocol, Cys racemization is a constant threat during the activation step (using HBTU/HATU). The dipeptide strategy bypasses this activation step entirely for the Cys residue.
Experimental Protocols
A. Standard Stepwise Protocol (The Control)
Use this only for short, hydrophilic sequences (<10 AA).
-
Coupling Cys: Activate Fmoc-Cys(Trt)-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) to minimize racemization (avoid HBTU/DIEA).
-
Coupling Time: 60 minutes.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling Lys: Activate Fmoc-Lys(Boc)-OH (3 eq) with HBTU/DIEA.
-
Risk: Monitor for incomplete coupling using the Kaiser test.
B. Optimized Dipeptide Protocol (Recommended)
Use this for peptides >15 AA, or sequences with high hydrophobic content.
Reagents:
-
Fmoc-Lys(Boc)-Cys(ΨMe,MePro)-OH
-
Activator: HATU or PyOxim (preferred for sterically hindered dipeptides)
-
Base: DIPEA or NMM
-
Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5)
Step-by-Step Workflow:
-
Resin Preparation: Ensure the resin is fully swelled in DMF (30 mins).
-
Activation:
-
Dissolve Fmoc-Lys(Boc)-Cys(ΨMe,MePro)-OH (2.5 eq relative to resin loading) in DMF.
-
Add HATU (2.5 eq) and DIPEA (5 eq).
-
Note: Pre-activation for 30 seconds is permitted.
-
-
Coupling:
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure the previous amino acid is capped.
-
Fmoc Removal: Standard 20% Piperidine/DMF protocol.
-
Chain Elongation: Continue synthesis. The pseudoproline will keep the chain solvated for the next 5-10 residues.
-
Cleavage & Ring Opening (Critical):
Visualization: Dipeptide Workflow
Caption: Figure 2.[7][8] Operational workflow for incorporating the dipeptide. Note the extended coupling time and the specific cleavage requirement to open the ring.
Troubleshooting & FAQ
Q: Does the thiazolidine ring require special cleavage cocktails? A: No, but it requires water. The hydrolysis of the ring is equilibrium-driven. Standard cocktails (95% TFA, 2.5% H2O, 2.5% TIS) work well.[3] Avoid anhydrous cleavage cocktails.
Q: Can I use this dipeptide at the C-terminus? A: Yes. If loaded onto a resin (e.g., 2-CTC), it is highly effective at preventing diketopiperazine formation, a common side reaction at the dipeptide stage.
Q: Is the dipeptide compatible with microwave synthesis? A: Yes. However, limit the temperature to 50°C to prevent premature loss of the Boc group on the Lysine side chain, though the pseudoproline ring itself is thermally stable.
References
-
Mutter, M., et al. (1995). "Pseudoprolines (psi Pro) as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][8] Journal of the American Chemical Society.
-
Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science.
-
White, P. (2023). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[9][10][] Chemical Reviews.
-
Merck/Millipore (Novabiochem). "Pseudoproline Dipeptides in Fmoc SPPS Technical Note."
Sources
- 1. chempep.com [chempep.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Assessing Aggregation Suppression in SPPS: Lys-Cys Pseudoproline vs. Backbone Protection
Solid-Phase Peptide Synthesis (SPPS) of sequences exceeding 15–20 amino acids frequently encounters a critical thermodynamic bottleneck: on-resin peptide aggregation. Driven by intermolecular hydrogen bonding, growing peptide chains self-assemble into rigid β-sheet structures. This steric occlusion prevents efficient Fmoc deprotection and subsequent acylation, leading to deletion sequences, difficult purifications, and catastrophic yield losses[1].
To overcome this, peptide chemists employ two primary chemical strategies to disrupt secondary structure formation: the incorporation of pseudoproline dipeptides (specifically thiazolidine-based Lys-Cys derivatives) and reversible backbone N-protection (Hmb/Dmb).
As an Application Scientist, choosing between these methodologies requires understanding their mechanistic causality, sequence limitations, and impact on synthetic workflow. This guide provides an objective, data-driven comparison of these two powerful aggregation-suppressing techniques.
Mechanistic Causality: How They Disrupt Aggregation
The Pseudoproline Strategy (Lys-Cys Thiazolidines)
Pseudoprolines (Ψ-Pro) are artificially engineered dipeptides where a Ser, Thr, or Cys residue is reversibly protected as an oxazolidine or thiazolidine ring[1]. For sequences containing the Lys-Cys motif, building blocks like Fmoc-Lys(Boc)-Cys(Ψ^(Dmp,H)pro)-OH are utilized[2].
-
Causality: The five-membered thiazolidine ring mimics the conformational rigidity of native proline. This steric constraint forces the preceding amide bond into a cisoid conformation, introducing a sharp "kink" in the peptide backbone[1]. This kink physically prevents the linear alignment required for β-sheet propagation, maintaining the peptide in a highly solvated, random-coil state.
-
Expert Insight: Historically, Cys-derived thiazolidine pseudoprolines were avoided due to reports of extreme acid stability, with early literature suggesting they required >30 hours in Trifluoroacetic acid (TFA) for removal[3]. However, recent empirical data demonstrates that specific derivatives—particularly those utilizing the 2,4-dimethoxyphenyl (Dmp) acetal—undergo quantitative ring opening in 1–4 hours under standard TFA/TIS/H2O cleavage conditions, making them highly viable for modern SPPS[3].
The Backbone Protection Strategy (Hmb/Dmb)
Backbone protection relies on the transient alkylation of the peptide backbone amide nitrogen using groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb)[4].
-
Causality: By replacing the amide proton with a bulky benzyl derivative, the backbone nitrogen can no longer act as a hydrogen bond donor[5]. This directly eliminates the fundamental molecular interaction driving aggregation.
-
Expert Insight: While highly effective, N-alkylation creates severe steric hindrance for the subsequent coupling step. To mitigate this, Dmb is often introduced as a preformed dipeptide (e.g., Fmoc-Xaa-(Dmb)Gly-OH). Hmb offers a unique alternative: its internal phenolic hydroxyl group captures the incoming amino acid via an ester linkage, followed by a spontaneous O-to-N acyl shift to form the desired amide bond[4].
Mechanistic comparison of Pseudoproline vs. Backbone Protection in suppressing β-sheet aggregation.
Comparative Performance Data
When designing a synthesis for a "difficult" peptide, the choice between these strategies depends heavily on the primary sequence.
| Feature | Lys-Cys Pseudoproline (Thiazolidine) | Backbone Protection (Hmb/Dmb) |
| Mechanism of Action | Induces cis-amide kink to physically disrupt β-sheets[1]. | N-alkylation chemically blocks H-bond donation[5]. |
| Sequence Dependency | Strictly requires Ser, Thr, or Cys residues. | Sequence-independent (best suited for Gly or Ala). |
| Introduction Strategy | Preformed dipeptide (e.g., Fmoc-Lys(Boc)-Cys(Ψ)-OH)[1]. | Monomer (requires harsh subsequent coupling) or Dipeptide[4]. |
| Steric Hindrance (Elongation) | Minimal. Subsequent couplings proceed normally. | Severe. Acylating the N-alkylated amine is highly difficult. |
| Cleavage Kinetics | 1–4 hours in TFA (Dmp derivatives)[3]. | < 2 hours in standard TFA cocktails[4]. |
| Downstream Effects | Solubilizing effect propagates 5–6 residues downstream[6]. | Solubilizing effect propagates 4–5 residues downstream. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, every protocol must include built-in validation steps. Below are the optimized workflows for implementing both strategies.
Protocol A: SPPS with Fmoc-Lys(Boc)-Cys(Ψ^(Dmp,H)pro)-OH
Because the secondary amine of a pseudoproline is sterically hindered, it must be introduced as a preformed dipeptide to ensure quantitative coupling[1].
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 mins. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 5 min)[7].
-
Dipeptide Activation: Dissolve 3.0 eq of Fmoc-Lys(Boc)-Cys(Ψ^(Dmp,H)pro)-OH and 2.95 eq of HATU in DMF. Add 6.0 eq of DIPEA. Causality: The use of highly efficient aminium/uronium salts (HATU) is critical due to the bulkiness of the dipeptide block[6].
-
Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test. If positive, perform a second coupling using DIC/OxymaPure before proceeding.
-
-
Elongation: Continue standard Fmoc SPPS.
-
Cleavage & Deprotection: Treat the resin with TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5 v/v) for 2 to 4 hours[3].
-
Self-Validation: Monitor via LC-MS. An incomplete deprotection will show a +12 Da or +150 Da mass shift (depending on the exact acetal derivative used). Extend cleavage time if the unopened ring mass persists.
-
Protocol B: Backbone Protection via Fmoc-(Dmb)Gly-OH
-
Coupling the Dmb-AA: Activate 3.0 eq of Fmoc-(Dmb)Gly-OH with DIC/OxymaPure and couple to the deprotected resin for 1 hour.
-
Fmoc Deprotection: Standard 20% piperidine treatment.
-
Subsequent Acylation (Critical Step): The N-alkylated amine is highly sterically hindered. Activate the next Fmoc-AA (5.0 eq) using symmetric anhydride or HATU/HOAt. Couple for a minimum of 2–4 hours.
-
Self-Validation: The Kaiser test is notoriously unreliable (false negative) on secondary amines. You must use the Chloranil test to accurately confirm coupling completion to the secondary amine.
-
-
Cleavage: Treat with standard TFA/scavenger cocktail for 2 hours. The Dmb group is highly acid-labile and will be removed concurrently with side-chain protecting groups[4].
Experimental workflow decision tree for integrating aggregation suppression strategies in SPPS.
Conclusion
Both Lys-Cys pseudoprolines and Dmb/Hmb backbone protection are indispensable tools for synthesizing complex, aggregation-prone peptides. If your sequence naturally contains a Lys-Cys (or any Xaa-Cys/Ser/Thr) motif, pseudoproline dipeptides are the superior choice due to their ease of elongation and profound structure-disrupting capabilities[1]. Conversely, if your sequence lacks these residues, backbone protection provides a sequence-independent rescue strategy[5], provided you rigorously optimize the subsequent sterically hindered coupling step.
References
-
Organic Letters (ACS Publications) - Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Available at: [Link]
-
PMC - NIH - Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Quality Control Markers for Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH Raw Material
For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount. The quality of the final product—be it a therapeutic candidate, a cosmetic active ingredient, or a research tool—is directly contingent on the purity and structural fidelity of its constituent building blocks. Among the advanced tools in modern Solid-Phase Peptide Synthesis (SPPS), pseudoproline dipeptides stand out for their remarkable ability to mitigate the notorious challenges of peptide aggregation.[1][2]
Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH is a specialized thiazolidine-based pseudoproline dipeptide.[2][][4] It is engineered to disrupt the formation of secondary β-sheet structures that often plague the synthesis of long or hydrophobic sequences.[5] By inducing a temporary "kink" in the peptide backbone, this building block enhances the solvation of the growing chain, leading to improved coupling efficiencies, higher purity of the crude product, and ultimately, greater success in synthesizing "difficult sequences".[1][6][7]
However, the synthetic advantages of this dipeptide can only be realized if the raw material itself is of impeccable quality. The presence of subtle impurities can lead to catastrophic synthesis failures, the generation of hard-to-separate side products, and a significant loss of time and resources. This guide provides an in-depth comparison of the critical quality control (QC) markers for this compound, offering field-proven insights and detailed experimental protocols to ensure the reliability of your peptide synthesis endeavors.
Visualizing the Molecule: Structure and QC Workflow
A clear understanding of the molecule's structure is fundamental to its quality control. The dipeptide consists of an N-terminally Fmoc-protected and side-chain Boc-protected Lysine, coupled to a Cysteine residue whose side-chain thiol and alpha-amino group have formed a 2,2-dimethylthiazolidine ring—the pseudoproline moiety.
Caption: Chemical Structure of this compound.
The subsequent quality control process should be a systematic workflow designed to validate every critical attribute of the raw material before it is committed to a synthesis.
Caption: A self-validating QC workflow for incoming raw material.
Primary Quality Control Markers: A Deep Dive
The quality of this compound is not defined by a single parameter but by a matrix of analytical results. Each test provides a unique and essential piece of the quality puzzle.
Identity and Structural Integrity
Causality: Before assessing purity, one must confirm that the material is, in fact, the correct molecule. An incorrect structure or missing protecting group renders all other tests moot. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy offers an unambiguous map of the chemical structure.[8][9][10]
Key Analytical Techniques:
-
LC-MS (ESI-TOF): To confirm the molecular weight (Expected [M-H]⁻: 610.74 g/mol ).
-
¹H and ¹³C NMR: To verify the presence and connectivity of all protons and carbons, including the characteristic signals for the Fmoc, Boc, and dimethylthiazolidine groups.
Experimental Protocol: Identity Verification by LC-MS
-
Sample Preparation: Dissolve ~0.1 mg of the raw material in 1 mL of acetonitrile or a 1:1 mixture of acetonitrile and water.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a UPLC/HPLC system.
-
Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: Scan from 100 to 1000 m/z.
-
Data Analysis: Extract the ion chromatogram for the target mass (610.74 ± 5 ppm). Verify that the measured mass is within 5 ppm of the theoretical mass.
-
Chemical Purity and Impurity Profiling
Causality: Chemical purity, determined by HPLC, is a direct predictor of synthesis success. Impurities co-elute and compete during coupling reactions, leading to deletion sequences or byproducts that complicate final purification.[11] A comprehensive impurity profile is critical for troubleshooting and ensuring batch-to-batch consistency.
Key Analytical Technique:
-
Reversed-Phase HPLC (RP-HPLC): The gold standard for quantifying the purity of peptide building blocks.[8][12]
| Parameter | Specification | Rationale |
| Purity (HPLC) | ≥ 98.0% | Ensures high efficiency in coupling reactions and minimizes side-product formation. |
| Individual Impurity | ≤ 0.5% | Controls specific known impurities that could detrimentally affect the synthesis. |
| Total Impurities | ≤ 2.0% | Provides an overall measure of material quality and cleanliness. |
Common Impurities to Monitor:
| Impurity | Potential Origin | Impact on Synthesis |
| Fmoc-Lys(Boc)-OH | Incomplete coupling during dipeptide synthesis. | Results in a Cys deletion sequence. |
| Ring-Opened Dipeptide | Hydrolysis of the acid-labile thiazolidine ring. | Leads to an unprotected Cys thiol, risking disulfide bond formation or other side reactions. |
| Fmoc-β-Ala Adducts | Contamination in starting materials.[13][14] | Inserts a β-Alanine residue, altering the final peptide structure and function. |
| Ene/Epoxide of Fmoc | Byproduct of Fmoc-Cl manufacturing.[15] | Can lead to unknown adducts and purification challenges. |
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the raw material in 1:1 acetonitrile/water.
-
Instrumentation: An HPLC or UPLC system with a UV detector.
-
Chromatography:
-
Column: C18, 4.6 x 150 mm, 3.5 µm, with high silica purity to minimize peak tailing.[16]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: 30% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm (for peptide bonds) and 265 nm (for the Fmoc group).[17]
-
-
Data Analysis: Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Chiral Purity
Causality: Peptide biology is stereospecific. The incorporation of even small amounts of the wrong enantiomer (D-Lys or L-Cys in this case, assuming the standard L-Lys and D-Cys for the thiazolidine) results in the formation of diastereomeric peptides. These diastereomers are often extremely difficult to separate from the target peptide and can drastically alter or eliminate biological activity.[18][19]
Key Analytical Technique:
-
Chiral HPLC: Utilizes a chiral stationary phase to separate enantiomers.
| Parameter | Specification | Rationale |
| Enantiomeric Excess (ee) | ≥ 99.5% | Ensures the stereochemical integrity of the final peptide, which is critical for its intended biological function and regulatory approval.[18] |
Experimental Protocol: Chiral Purity Analysis
-
Deprotection (if necessary): The intact dipeptide may be analyzed directly. However, for unambiguous results, acidic cleavage of the Fmoc and Boc groups followed by hydrolysis of the amide bond can be performed to release the constituent amino acids.
-
Derivatization: The resulting free amino acids are derivatized with a chiral agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard C18 column.
-
Instrumentation: HPLC with UV detector.
-
Chromatography (for derivatized amino acids):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile in a triethylammonium phosphate buffer.
-
Detection: 340 nm (for Marfey's adducts).
-
-
Data Analysis: Compare the retention times to derivatized D- and L-amino acid standards. Calculate the enantiomeric excess based on the peak areas.
Comparative Performance: High-Purity vs. Alternative Strategies
The ultimate validation of raw material quality is its performance in a real-world synthesis. Let's compare the expected outcomes when using a high-purity batch of this compound against a standard-grade version and a conventional synthesis strategy for a model "difficult" sequence (e.g., a hydrophobic 15-mer).
| Strategy | Raw Material | Expected Coupling Efficiency | Expected Crude Purity (HPLC) | Expected Final Yield | Key Advantages/Disadvantages |
| Pseudoproline (High Purity) | This compound (Purity ≥98%, ee ≥99.5%) | >99% | ~70-85% | High | Pro: Maximizes yield and purity, simplifies purification.[1][5] Con: Higher initial raw material cost. |
| Pseudoproline (Standard Grade) | This compound (Purity ~95%) | Variable, ~97-98% | ~40-60% | Moderate | Pro: Lower cost. Con: Increased risk of deletion sequences and complex purification profile. |
| Conventional SPPS | Fmoc-Lys(Boc)-OH + Fmoc-Cys(Trt)-OH | <95% in aggregation-prone steps | <30% | Low to Failure | Pro: Uses standard, less expensive reagents. Con: High risk of synthesis failure due to aggregation; requires stronger coupling reagents or elevated temperatures.[6] |
| Alternative Structure Breaker | Dmb/Hmb-protected amino acids[6][20] | >98% | ~65-80% | High | Pro: Effective at disrupting aggregation. Con: Limited to specific residue types (e.g., Gly, Ser, Thr); not a direct replacement for the Lys-Cys sequence. |
This comparison underscores a critical principle: investing in high-purity raw materials is not merely a cost but a crucial step in risk mitigation. The expense of a failed synthesis, including labor, solvent, and analytical costs, far outweighs the premium for a well-characterized, high-purity building block.
Conclusion
The successful synthesis of complex peptides is a multi-faceted challenge where control over every input variable is key. For a powerful tool like this compound, this control begins with stringent quality assessment of the raw material. A robust QC protocol, incorporating tests for identity, chemical purity, chiral integrity, and impurity profiling, is not an optional luxury but a fundamental requirement. By implementing the detailed markers and protocols outlined in this guide, researchers and drug developers can build a foundation of quality that ensures the integrity, reproducibility, and ultimate success of their synthetic endeavors.
References
-
Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Retrieved from [Link]
-
Payne, R. J., & O'Connor, M. B. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
Nelson, T. D., & Sharpless, K. B. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Hlebowicz, E., et al. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. PubMed. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2026, February 10). Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. ACS Publications. Retrieved from [Link]
-
High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Chiral Building Blocks. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC - NIH. Retrieved from [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Technical Support Information Bulletin 1208. (n.d.). Methylated Lysine Derivatives. Retrieved from [Link]
-
Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Paquet, A., et al. (1992). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-STAGE. Retrieved from [Link]
-
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]
-
Vici Health Sciences. (2025, April 4). Analytical Testing for Peptide Formulations. Retrieved from [Link]
-
MDPI. (2020, September 1). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved from [Link]
-
ACS Publications. (2019, April 5). Optimization of Amino Acid Sequence of Fmoc-Dipeptides for Interaction with Lipid Membranes. The Journal of Physical Chemistry B. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. ijsra.net [ijsra.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Peptide Analysis Services | Vici Health Sciences [vicihealthsciences.com]
- 11. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 12. biovera.com.au [biovera.com.au]
- 13. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hplc.eu [hplc.eu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. arborpharmchem.com [arborpharmchem.com]
- 19. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 20. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pseudoproline Advantage: A Comparative Yield Analysis in Long Peptide Synthesis
A Senior Application Scientist's Guide to Overcoming Aggregation and Enhancing Synthetic Yields
For researchers, scientists, and professionals in drug development, the chemical synthesis of long peptides represents a significant but often frustrating challenge. As the peptide chain elongates on the solid support, the propensity for intermolecular and intramolecular aggregation increases dramatically. This self-association, driven by hydrogen bond formation leading to secondary structures like β-sheets, can render the N-terminus of the growing peptide inaccessible, leading to incomplete coupling and deprotection steps. The consequences are stark: drastically reduced yields, the proliferation of deletion sequences, and complex, time-consuming purifications.
This guide provides an in-depth comparative analysis of synthesizing long, "difficult" peptides with and without the incorporation of pseudoproline dipeptides. We will explore the underlying mechanism of pseudoproline's action, present direct experimental data showcasing its impact on yield and purity, and provide detailed, field-tested protocols to empower you to overcome the most challenging synthetic hurdles.
The Root of the Problem: Peptide Aggregation in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a resin support.[1][2] However, for peptides exceeding 30-40 amino acids, or those with hydrophobic sequences, the growing chain can fold and aggregate on the resin.[3][4] This aggregation physically obstructs reactive sites, leading to a cascade of synthetic failures:
-
Incomplete Coupling: The N-terminal amine of the resin-bound peptide is sterically hindered, preventing efficient acylation by the incoming activated amino acid. This results in the formation of deletion sequences, which are often difficult to separate from the target peptide.[5]
-
Failed Deprotection: The Fmoc protecting group at the N-terminus may not be fully accessible to the deprotection reagent (e.g., piperidine), leading to truncated sequences.
-
Poor Resin Swelling: Aggregated peptide-resin complexes often fail to swell properly in synthesis solvents, further impeding reagent access.[6]
The result is a crude product of low purity and a final yield that is often negligible, representing a significant loss of time and valuable reagents.
Pseudoprolines: A Strategic Intervention
Introduced by Mutter and colleagues, pseudoproline dipeptides are a powerful tool for disrupting aggregation during SPPS.[7] These are synthetically modified dipeptides derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side-chain hydroxyl or thiol group is reversibly protected as an oxazolidine or thiazolidine ring.[8][9]
The core of their function lies in their ability to mimic the structural properties of proline. The five-membered ring of the pseudoproline introduces a "kink" into the peptide backbone, forcing a cis-amide bond conformation.[10][11] This conformational disruption effectively breaks the regular hydrogen-bonding patterns required for the formation of β-sheet structures, which are a primary cause of aggregation.[3][7] By preventing this self-association, the peptide chain remains well-solvated and accessible to reagents, dramatically improving coupling and deprotection efficiency.[3][12]
A key advantage of this strategy is its reversibility. The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is cleanly cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Ser, Thr, or Cys residue in the final peptide.[3][10]
Comparative Analysis: The Data
To quantify the impact of pseudoproline dipeptides, we present data from a study on a model "difficult" peptide. The synthesis was performed with and without a pseudoproline dipeptide at a key position.
Case Study: Synthesis of a Model Difficult Peptide
A model peptide known to be prone to aggregation was synthesized using an automated peptide synthesizer. The comparative syntheses were conducted under identical conditions, with the only variable being the inclusion of a pseudoproline dipeptide.
Table 1: Comparative Synthesis Data
| Synthesis Parameter | Standard SPPS (Without Pseudoproline) | SPPS with Pseudoproline |
| Resin | Wang Resin (0.57 mmol/g) | Wang Resin (0.57 mmol/g) |
| Coupling Reagent | TBTU/HOBt/DIPEA | TBTU/HOBt/DIPEA |
| Pseudoproline Used | None | Fmoc-Phe-Ser(ΨMe,Mepro)-OH |
| Crude Product Purity (HPLC) | Very Poor (<10%) | Excellent (>75%) |
| Major Impurities | Multiple deletion sequences | Minimal deletion sequences |
| Isolated Yield | Negligible | Substantially higher |
Data adapted from a Merck Millipore study.[8]
The High-Performance Liquid Chromatography (HPLC) results are particularly revealing. In the standard synthesis, the chromatogram shows a complex mixture of peaks, with the desired product being a minor component. This is indicative of significant aggregation leading to multiple deletion events. In stark contrast, the synthesis incorporating the pseudoproline dipeptide yielded a crude product with one major peak corresponding to the full-length peptide, demonstrating a dramatic improvement in synthetic efficiency and product purity.[8]
Real-World Examples: hAmylin and RANTES
The power of pseudoprolines is further validated in the synthesis of biologically relevant and notoriously difficult long peptides:
-
Human Amylin (hIAPP): This 37-residue peptide is highly amyloidogenic, and its synthesis via standard Fmoc SPPS is nearly impossible, yielding only trace amounts of the product. By incorporating pseudoproline dipeptides, successful synthesis with high yield and purity was achieved.[12][13]
-
RANTES (CCL5): This 68-amino acid chemokine has a high propensity for aggregation. Its efficient synthesis was made possible through the synergistic use of a PEG-based ChemMatrix resin and pseudoproline dipeptides.[14][15]
Experimental Protocols
To provide actionable guidance, we present detailed protocols for the synthesis of a long peptide, both with and without the use of pseudoproline dipeptides. These protocols are based on established methodologies and the comparative study cited above.[3][8][16]
Sources
- 1. How to Choose the Right Custom Peptide Synthesis Method [neulandlabs.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Analysis of the Ability of Pramlintide to Inhibit Amyloid Formation by Human Islet Amyloid Polypeptide Reveals a Balance between Optimum Recognition and Reduced Amyloidgenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bachem.com [bachem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. renyi.hu [renyi.hu]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. RANTES (CCL5) - [1927910-48-2] - Smart-Bioscience [sb-peptide.com]
- 15. Chemical synthesis and characterization of chemokine RANTES and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Safety Operating Guide
Comprehensive Disposal & Handling Guide: Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
[1]
Part 1: Executive Operational Snapshot
Objective: This guide defines the authoritative protocol for the containment, classification, and disposal of Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH (CAS: 2022956-38-1).[] As a specialized pseudoproline dipeptide used to disrupt aggregation in Solid-Phase Peptide Synthesis (SPPS), its disposal must account for both its organic nature and the regulatory requirements of peptide synthesis laboratories.[]
Immediate Action Summary
| Parameter | Operational Directive |
| Primary Hazard | Low acute toxicity; treat as Unregulated Chemical Waste (unless solvated).[] |
| Storage Condition | -20°C (Desiccated). Moisture sensitive. |
| Waste Class (Solid) | Non-Halogenated Organic Solid (or "Lab Trash" only if permitted by local EHS; default to Chemical Waste).[] |
| Waste Class (Liquid) | Dictated by solvent (e.g., DMF/DCM).[] |
| Incompatibility | Strong acids (TFA), Strong oxidizers. |
| PPE Requirement | Nitrile gloves, Lab coat, Safety glasses (Standard BSL-1).[] |
Part 2: Chemical Profile & Hazard Analysis[2]
To dispose of a chemical safely, one must understand its stability and reactivity. This compound is not merely an amino acid; it is a thiazolidine-modified dipeptide .[]
Structural Logic & Stability
-
Fmoc/Boc Groups: The Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) groups render the molecule lipophilic.[]
-
Pseudoproline Moiety (Psi(Me,Me)pro): This is the critical disposal factor. The Cysteine residue is modified into a 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid structure.[]
-
Mechanism:[2] This ring structure mimics Proline, introducing a "kink" in the peptide backbone to prevent aggregation during synthesis [1].[3]
-
Reactivity: The thiazolidine ring is acid-labile .[] Upon contact with strong acids (like Trifluoroacetic acid - TFA), it hydrolyzes to regenerate the native Cysteine and releases acetone .[]
-
Disposal Implication: While the release of acetone is chemically trivial in small amounts, do not mix large quantities of this solid with acidic waste streams in a sealed container to avoid potential pressurization from off-gassing or unexpected solvent generation.
-
Regulatory Classification (RCRA/EPA)
Under US EPA regulations (40 CFR 261), this specific compound is not a P-listed or U-listed acute hazardous waste.[] However, in a professional research setting, "Cradle-to-Grave" liability dictates that it be treated as Hazardous Chemical Waste to prevent environmental accumulation.[]
Part 3: Waste Segregation Strategy
Effective disposal relies on strict segregation at the point of generation. Mixing incompatible streams is the leading cause of laboratory waste accidents.
Workflow Visualization: Segregation Logic
The following diagram illustrates the decision matrix for segregating this compound waste.
Figure 1: Decision tree for the segregation of pseudoproline dipeptide waste streams based on physical state and solvent context.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Excess)
Scenario: You have an expired vial of this compound.[]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vial.[]
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the vial inside a clear zip-lock bag to contain any potential dust.
-
Transfer: Move to the Satellite Accumulation Area (SAA). Do not dispose of in regular trash or biohazard bins.
Protocol B: Disposal of SPPS Waste Mixtures
Scenario: The compound is dissolved in DMF or DCM during peptide synthesis.
-
Identify the Solvent:
-
DCM (Dichloromethane): Must go to Halogenated Waste .[]
-
DMF (Dimethylformamide) / NMP: Must go to Non-Halogenated Waste .
-
-
Acid Warning: If the waste stream contains TFA (cleavage cocktail), ensure the waste container is vented or approved for acid-organic mixtures. The pseudoproline will hydrolyze here; this is acceptable inside the waste container, provided the container material (e.g., glass or HDPE) is acid-resistant.
-
Volume Reduction: Do not evaporate solvents in the fume hood to reduce volume; this violates air quality regulations (CAA).
Protocol C: Empty Container Management
-
Triple Rinse: Rinse the empty vial three times with a small volume of Methanol or Acetone.
-
Rinsate Disposal: Pour the rinsate into the Non-Halogenated Solvent Waste container.
-
Defacing: Cross out the original label.
-
Glass Disposal: Place the clean, dry vial in the "Broken/Laboratory Glass" box.
Part 5: Spill Response Mechanism
In the event of a powder spill, rapid containment prevents the spread of fine particulate matter.
Figure 2: Operational workflow for managing a dry powder spill of this compound.
Critical Technical Note: Do not use a brush/dustpan vigorously on dry powder, as this generates aerosols. Cover the spill with a solvent-dampened (Ethanol) paper towel first to weigh down the particles, then wipe up.[]
References
-
Mutter, M., et al. (2004). "Pseudoprolines in Peptide Synthesis." Peptide Science. Use of pseudoprolines to disrupt secondary structure aggregation.[3]
-
US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261."[] Identification and Listing of Hazardous Waste. []
-
BenchChem. "Proper Disposal of Fmoc-Ile-Thr(psi(Me,Me)pro)-OH and Associated Waste."[][6] (Representative protocol for pseudoproline dipeptides). []
-
Bachem. "Handling and Disposal of Protected Amino Acids." MSDS and Technical Data Sheets for Fmoc-derivatives.[]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
